2,4-Bis(trifluoromethyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2,4-bis(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-2-6(9(16)17)5(3-4)8(13,14)15/h1-3,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYPBMBWKYALCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382198 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153254-09-2 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153254-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)phenylboronic Acid: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Bis(trifluoromethyl)phenylboronic acid is a crucial building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its role in carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of two electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences its reactivity and stability, making it a desirable reagent for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a proposed synthetic protocol, detailed characterization data, and visualization of the synthetic pathway.
Introduction
Arylboronic acids are a class of organoboron compounds that have become indispensable tools in organic chemistry. Their stability, low toxicity, and high functional group tolerance make them ideal reagents for a wide range of chemical transformations. This compound (CAS No. 153254-09-2), with the molecular formula C₈H₅BF₆O₂ and a molecular weight of 257.93 g/mol , is a prominent member of this class.[1][2] Its unique electronic properties, conferred by the two trifluoromethyl substituents, enhance its utility in catalysis and as a precursor to various biologically active compounds.[3] This guide aims to provide a detailed technical overview for researchers and professionals engaged in the synthesis and application of this versatile reagent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 153254-09-2 | [1][2] |
| Molecular Formula | C₈H₅BF₆O₂ | [1][2] |
| Molecular Weight | 257.93 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 110-117 °C | [1] |
| Solubility | Soluble in organic solvents such as methanol and THF. | [4] |
Synthesis of this compound
Caption: Proposed synthesis pathway for this compound.
Proposed Experimental Protocol
This protocol is a generalized procedure and may require optimization for optimal yield and purity.
Materials:
-
1-Bromo-2,4-bis(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Grignard Reagent Formation:
-
A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet is flame-dried and allowed to cool to room temperature under a stream of inert gas.
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine are added to the flask.
-
Anhydrous THF is added to cover the magnesium.
-
A solution of 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF is added to the dropping funnel.
-
A small portion of the aryl bromide solution is added to initiate the reaction, evidenced by a color change and gentle reflux.
-
The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
The Grignard reagent solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise to the cold Grignard solution, maintaining the internal temperature below -60 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
-
Hydrolysis and Work-up:
-
The reaction mixture is cooled in an ice bath, and 2 M aqueous HCl is added slowly to quench the reaction and hydrolyze the boronate ester, adjusting the pH to ~2.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a crystalline solid.
-
Caption: General experimental workflow for the synthesis of this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.2-8.5 (m, 3H, Ar-H), ~8.7 (s, 2H, B(OH)₂). The aromatic protons will likely appear as a complex multiplet due to coupling with each other and with the fluorine atoms. The B(OH)₂ protons typically appear as a broad singlet. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~120-140 (Ar-C), with characteristic quartets for the CF₃ carbons and the carbons attached to them due to C-F coupling. The carbon attached to the boronic acid group will also be observable. |
| ¹⁹F NMR (DMSO-d₆) | δ (ppm): Two distinct signals are expected for the two different trifluoromethyl groups. |
| FT-IR (KBr) | ν (cm⁻¹): ~3300-3500 (O-H stretch, broad), ~1600 (C=C aromatic stretch), ~1350 (B-O stretch), ~1100-1300 (C-F stretch, strong). |
| Mass Spectrometry | Expected [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight. Fragmentation may involve the loss of water (H₂O), hydroxyl groups (OH), or the boronic acid moiety (B(OH)₂). |
Applications in Organic Synthesis
This compound is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines.[3] The ortho-trifluoromethyl group plays a crucial role in preventing the coordination of the amine to the boron atom of the active species, thereby accelerating the amidation reaction.[3] Its primary application, however, remains in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and functional materials.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is an irritant and should be stored in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. This guide has provided a comprehensive overview of its properties, a proposed synthetic protocol based on established methods, and expected characterization data. While a specific, validated synthesis procedure for this compound is not widely published, the general Grignard-based approach outlined here provides a solid foundation for its preparation in a laboratory setting. Researchers and drug development professionals can leverage the information presented herein for the successful synthesis and application of this important building block.
References
- 1. This compound = 95 153254-09-2 [sigmaaldrich.com]
- 2. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. The ortho-substituent on this compound catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)phenylboronic acid is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science. Its utility primarily stems from its role as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of two electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences its reactivity and physicochemical properties, making it a valuable reagent for the synthesis of complex organic molecules with tailored electronic and steric characteristics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustration of its application in a key synthetic transformation.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₅BF₆O₂ | [1][2] |
| Molecular Weight | 257.93 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 110-117 °C[1][2], 148-150 °C[3] | Multiple sources report varying ranges. |
| Boiling Point | 245.4 ± 50.0 °C (Predicted) | [3] |
| pKa | 7.40 ± 0.58 (Predicted) | [3] |
| Solubility | Soluble in methanol. | [3] |
| CAS Number | 153254-09-2 | [1][2] |
Spectral Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring. The exact chemical shifts and coupling patterns will be influenced by the positions of the trifluoromethyl and boronic acid groups. The two hydroxyl protons of the boronic acid group would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbons attached to the fluorine atoms (in the CF₃ groups) will appear as quartets due to C-F coupling. The carbon atom bonded to the boron atom will likely show a broad signal.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two singlets, corresponding to the two distinct trifluoromethyl groups at the 2- and 4-positions of the phenyl ring. The chemical shifts would be in the typical range for aryl-CF₃ groups.
-
¹¹B NMR: The boron NMR spectrum should exhibit a single, broad signal characteristic of a tricoordinate boronic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ for the boronic acid hydroxyl groups. Strong C-F stretching bands are expected between 1100 and 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 258. Fragmentation may involve the loss of water, hydroxyl groups, and potentially rearrangement of the trifluoromethyl groups.
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of arylboronic acids are provided below. These are generalized procedures that can be applied to this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined using a melting point apparatus.
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.[4][5]
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[4]
-
Place the capillary tube in the heating block of a melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[4]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.[5]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of a boronic acid can be determined by potentiometric titration.
Procedure:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[6]
-
Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system, often a mixture of water and an organic solvent like methanol or DMSO to ensure solubility.
-
Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments to the boronic acid solution.[6]
-
Record the pH of the solution after each addition of the base, ensuring the solution is well-stirred and has reached equilibrium.[6]
-
Continue the titration until the pH has stabilized in the basic region.
-
Plot the pH of the solution against the volume of base added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
Representative Synthetic Application: Suzuki-Miyaura Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. Below is a general protocol for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, this compound, and the base.[7]
-
Add the anhydrous solvent, followed by the palladium catalyst.[7]
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).[3]
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.[3]
Mandatory Visualization
The following diagram illustrates the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. azom.com [azom.com]
CAS number 153254-09-2 properties and suppliers
An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)phenylboronic Acid (CAS 153254-09-2)
This guide provides a comprehensive overview of the chemical properties, suppliers, and applications of this compound, a key reagent in contemporary drug discovery and materials science.
Core Properties
This compound is a substituted phenylboronic acid that is widely utilized as a reactant in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Its trifluoromethyl groups significantly influence its reactivity, making it a valuable building block for introducing the 2,4-bis(trifluoromethyl)phenyl moiety into a diverse range of molecular scaffolds.[3]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 153254-09-2 | [2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] |
| Molecular Formula | C₈H₅BF₆O₂ | [2][3][4][5][6][7][8][9][10][11][12][13][14][15] |
| Molecular Weight | 257.93 g/mol | [2][3][4][5][6][7][8][9][10][11][12][13][14][15] |
| Appearance | White to light yellow or cream crystalline powder | [1][3][5][8][11][13] |
| Melting Point | 110-117 °C or 141-150 °C | [3][4][8][11][13] |
| Solubility | Soluble in Methanol | [5][8][11] |
| Storage | Room Temperature, Inert atmosphere | [5][6][8][11][13][15] |
Structural Information
| Identifier | Value | Reference(s) |
| IUPAC Name | [2,4-bis(trifluoromethyl)phenyl]boronic acid | [3][9][12] |
| SMILES String | OB(O)c1ccc(cc1C(F)(F)F)C(F)(F)F | [4][8] |
| InChI | 1S/C8H5BF6O2/c10-7(11,12)4-1-2-6(9(16)17)5(3-4)8(13,14,15)/h1-3,16-17H | [4][8][9] |
| InChI Key | WLYPBMBWKYALCG-UHFFFAOYSA-N | [3][4][8][9][10][12] |
Key Applications in Research and Development
This compound is a critical reagent for the synthesis of a variety of biologically active molecules.[4][8][9] Its primary utility lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures.[1][2]
Notable applications include the preparation of:
-
Corticotropin-releasing factor 1 (CRF1) receptor antagonists: These compounds, such as Pyrrolo[2,3-d]pyrimidin-4-ones, are under investigation for the treatment of stress-related disorders.[4][8]
-
Sodium channel blockers: Biaryl pyrazole carboxamides synthesized using this boronic acid are being explored for the management of neuropathic pain.[4][8]
-
Dual modulators of inflammation and bone loss: Biphenylketones derived from this reagent show potential in treating inflammatory conditions and associated bone resorption.[4][8]
-
Inhibitors of bone resorption: N-hydroxyalkyl biphenylsulfonamides are another class of compounds synthesized using this building block for potential osteoporosis treatment.[4][8]
-
Blue luminescent iridium phenylpyridine complexes: These materials have applications in organic light-emitting diodes (OLEDs).[4][8]
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound, adapted from established methodologies. This protocol is intended as a representative example and may require optimization for specific substrates.
Objective: To synthesize a biaryl compound by coupling an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene/Dioxane mixture, or DMF)
-
Anhydrous, degassed reaction vessel
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Add the degassed solvent (e.g., 5-10 mL of a toluene/dioxane mixture).
-
Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Visualization of Relevant Signaling Pathways
The following diagrams illustrate key signaling pathways in which compounds derived from this compound have a functional role.
Corticotropin-Releasing Factor (CRF) Receptor Signaling
Compounds synthesized using this compound can act as antagonists to the CRF1 receptor. The binding of CRF to its G-protein coupled receptors, primarily CRHR1, initiates a signaling cascade that is central to the stress response.[6][8][9] This pathway typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9] PKA can then phosphorylate various downstream targets, including transcription factors like CREB, to modulate gene expression.[10] In some cellular contexts, CRF receptor activation can also engage other signaling pathways, such as the phospholipase C (PLC)/protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades.[6][9]
Caption: Corticotropin-Releasing Factor (CRF) Receptor 1 Signaling Pathway.
Vibrio harveyi Autoinducer-2 (AI-2) Quorum Sensing
Suppliers
This compound is available from a number of chemical suppliers. Researchers should consult the respective catalogs for the most current pricing and availability.
| Supplier | Product Number (Example) | Purity |
| Sigma-Aldrich | 683965 | ≥95% |
| TCI Chemicals | B3022 | 97.0 to 108.0 % (Neutralization titration) |
| Alfa Chemistry | ACM153254092-1 | Not specified |
| BLD Pharm | BD27613 | Not specified |
| Chem-Impex | 40267 | 95 - 105% (Assay by titration) |
| FUJIFILM Wako | 327-84821 | Not specified |
| Thermo Fisher Scientific | L18161 | ≥96.0% (HPLC) |
Note: Purity and specifications may vary by supplier and batch. It is recommended to request a certificate of analysis for specific applications.
References
- 1. Design, synthesis and biological evaluation of a series of novel pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives as FGFRs-dominant multi-target receptor tyrosine kinase inhibitors for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. The Vibrio harveyi quorum-sensing system uses shared regulatory components to discriminate between multiple autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)phenylboronic Acid: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Bis(trifluoromethyl)phenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two trifluoromethyl substituents, make it an invaluable building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of this compound. It details its critical role as a reactant in Suzuki-Miyaura cross-coupling reactions for the preparation of bioactive compounds such as corticotropin-releasing factor 1 (CRF1) receptor antagonists and sodium channel blockers. Detailed experimental protocols for its synthesis and application in cross-coupling reactions are presented, alongside an exploration of the signaling pathways associated with its therapeutic targets.
Molecular Structure and Properties
This compound is an aromatic boronic acid characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at position 1 and two trifluoromethyl groups (-CF₃) at positions 2 and 4.
Molecular Formula: C₈H₅BF₆O₂[1]
Molecular Weight: 257.93 g/mol [1]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 153254-09-2 | [1] |
| IUPAC Name | [2,4-Bis(trifluoromethyl)phenyl]boronic acid | [1] |
| Synonyms | 2,4-Bis(trifluoromethyl)benzeneboronic acid | |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 110-117 °C | |
| Boiling Point | 245.4±50.0 °C (Predicted) | [2] |
| Density | 1.50±0.1 g/cm³ (Predicted) | [2] |
| pKa | 7.40±0.58 (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Materials:
-
1,3-Bis(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Hexanes
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet is charged with 1,3-bis(trifluoromethyl)benzene and anhydrous diethyl ether or THF under an inert atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium species.
-
Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general procedure for the palladium-catalyzed coupling of an aryl halide with this compound.[3][4][5]
Reaction Scheme:
Materials:
-
Aryl halide or triflate (e.g., aryl bromide, aryl iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A Schlenk flask or a pressure tube is charged with the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Solvent Addition and Degassing: The chosen solvent system (e.g., a mixture of dioxane and water) is added. The reaction mixture is then thoroughly degassed by bubbling with argon or nitrogen for 10-15 minutes, or by several freeze-pump-thaw cycles.
-
Reaction: The reaction vessel is sealed and heated to the appropriate temperature (typically 80-110 °C) with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.[3]
Applications in Drug Discovery
The unique electronic properties imparted by the trifluoromethyl groups make this compound a valuable reagent in the synthesis of pharmaceutically active compounds. It is particularly utilized in the preparation of corticotropin-releasing factor 1 (CRF1) receptor antagonists and sodium channel blockers.[2]
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists
CRF1 receptors are implicated in the body's response to stress and are a target for the treatment of anxiety, depression, and irritable bowel syndrome.[6][7][8] this compound is used in the synthesis of various CRF1 receptor antagonists, such as certain Pyrrolo[2,3-d]pyrimidin-4-ones.[2]
CRF1 Receptor Signaling Pathway:
The binding of corticotropin-releasing factor (CRF) to its G-protein coupled receptor, CRF1, primarily activates the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to cellular responses associated with stress.[6][9]
Sodium Channel Blockers
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons.[10][11][12][13] Dysregulation of these channels is associated with various neurological disorders, including epilepsy and chronic pain. This compound is a reactant for the preparation of biaryl pyrazole carboxamides, which have been investigated as sodium channel blockers for the treatment of neuropathic pain.[2]
Voltage-Gated Sodium Channel Signaling in Pain:
In sensory neurons, noxious stimuli lead to the opening of voltage-gated sodium channels, causing an influx of sodium ions and depolarization of the cell membrane. This generates an action potential that propagates along the neuron to the central nervous system, resulting in the sensation of pain. Sodium channel blockers inhibit this process by physically obstructing the channel, thereby preventing sodium influx and dampening neuronal excitability.[10][11][12][13]
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis, particularly within the realm of drug discovery and development. Its unique structural and electronic features facilitate the efficient construction of complex molecular architectures through reactions such as the Suzuki-Miyaura coupling. The application of this compound in the synthesis of potent CRF1 receptor antagonists and sodium channel blockers underscores its importance for researchers and scientists working on novel therapeutics for neurological and stress-related disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for professionals in the field to leverage the full potential of this compound in their research endeavors.
References
- 1. [2,4-BIS(TRIFLUOROMETHYL)PHENYL]BORONIC ACID | CAS 153254-09-2 [matrix-fine-chemicals.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. scispace.com [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The corticotropin-releasing factor receptor-1 pathway mediates the negative affective states of opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corticotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 10. Targeting voltage-gated sodium channels for treatment for chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. The Role of Voltage-Gated Sodium Channels in Pain Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2,4-Bis(trifluoromethyl)phenylboronic Acid: A Technical Guide to its Applications in Organic Synthesis and Drug Discovery
An in-depth analysis for researchers, scientists, and drug development professionals.
Introduction
2,4-Bis(trifluoromethyl)phenylboronic acid has emerged as a powerful and versatile reagent in modern organic synthesis. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring, render it a highly effective catalyst and a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the primary applications of this compound, with a focus on its utility in catalytic dehydrative amidation, peptide synthesis, Suzuki-Miyaura cross-coupling reactions, and the synthesis of medicinally relevant compounds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in the laboratory.
Catalytic Dehydrative Amidation and Peptide Synthesis
One of the most significant applications of this compound is its role as a highly efficient catalyst for the direct formation of amide bonds from carboxylic acids and amines, a process known as dehydrative amidation. This method offers a green and atom-economical alternative to traditional amide bond-forming reactions that often require stoichiometric activating agents and produce significant waste.
The catalytic efficacy of this compound is attributed to the steric hindrance provided by the ortho-trifluoromethyl group. This substitution prevents the coordination of the amine to the boron center of the active catalytic species, thereby avoiding catalyst deactivation and accelerating the rate of amidation. Mechanistic studies suggest that the reaction proceeds through a 2:2 mixed anhydride intermediate formed between the boronic acid and the carboxylic acid.
Catalytic Cycle for Dehydrative Amidation
An In-depth Technical Guide to the Solubility of 2,4-Bis(trifluoromethyl)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4-Bis(trifluoromethyl)phenylboronic acid in organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this document consolidates qualitative information, presents solubility data for analogous compounds to provide a valuable frame of reference, and offers a detailed experimental protocol for the systematic determination of its solubility.
Introduction
This compound is a specialized organoboron compound with significant applications in organic synthesis, particularly as a reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its utility in the synthesis of complex molecules makes it a valuable tool in pharmaceutical development and materials science.[1] The trifluoromethyl groups on the phenyl ring enhance its reactivity and selectivity in various chemical reactions.[1] An understanding of its solubility in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.
Qualitative Solubility Profile
General statements in the available literature describe this compound as having "excellent solubility in organic solvents," making it a suitable choice for a variety of laboratory applications.[1][2] One specific solvent in which it is noted to be soluble is Methanol.[3] The high solubility is advantageous for achieving higher reaction rates and yields.[1]
Quantitative Solubility Data for Analogous Phenylboronic Acids
To provide a quantitative context for researchers, this section presents solubility data for phenylboronic acid and its isomers of isobutoxyphenylboronic acid in several common organic solvents. This data, determined by the dynamic method, can serve as a useful proxy for estimating the potential solubility behavior of this compound. The solubility of phenylboronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring and the polarity of the solvent.[4][5] It has been observed that the introduction of an isobutoxy group generally increases solubility in most solvents compared to unsubstituted phenylboronic acid.[5]
Table 1: Mole Fraction Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Mole Fraction (x) |
| Chloroform | 50 | ~0.15 |
| 3-Pentanone | 50 | ~0.45 |
| Acetone | 50 | ~0.50 |
| Dipropyl ether | 50 | ~0.40 |
| Methylcyclohexane | 50 | ~0.01 |
Data adapted from studies by Leszczyński et al. (2020)[6][7]
Table 2: Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [4]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.375 | 0.135 | 0.110 |
Experimental Protocol for Solubility Determination: The Dynamic Method
A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[6][7][8] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
4.1. Materials and Apparatus
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Glass vials or test tubes with airtight seals
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)
-
Calibrated thermometer or thermocouple (precision ±0.1 °C)
-
Luminance probe or turbidity sensor (optional, for enhanced precision)
4.2. Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known mole fraction or concentration.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant and vigorous rate.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).
-
Continuously monitor the turbidity of the solution, either visually or with a luminance probe.
-
The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution. Record this temperature.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship in a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the dynamic method of solubility determination.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Early Synthetic Routes to 2,4-Bis(trifluoromethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core early synthetic methodologies for obtaining 2,4-Bis(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. The document provides detailed experimental protocols, a comparative summary of quantitative data, and a logical workflow of the primary synthetic strategies.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of two electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences the electronic properties of the molecule, making it an attractive component in the design of pharmaceuticals and advanced materials. Early synthetic approaches to this compound have laid the groundwork for its current applications and primarily rely on two robust organometallic strategies: the Grignard reaction and the lithiation-borylation sequence.
Core Synthetic Strategies
The two predominant early-stage synthetic routes for this compound commence from the readily available starting material, 1-bromo-2,4-bis(trifluoromethyl)benzene. The choice of method often depends on the desired scale, available equipment, and tolerance to specific reaction conditions.
The Grignard Reaction Route
This classical approach involves the formation of an aryl Grignard reagent, which is subsequently quenched with a boron electrophile, typically a trialkyl borate. The resulting boronate ester is then hydrolyzed to yield the target boronic acid. This method is generally scalable and cost-effective.
The Lithiation-Borylation Route
An alternative strategy involves the formation of an aryllithium intermediate through halogen-metal exchange. Similar to the Grignard route, this highly reactive organolithium species is then reacted with a trialkyl borate and hydrolyzed. This method is often favored for its potentially higher reactivity and milder initial reaction conditions.
Experimental Protocols
The following sections provide detailed experimental methodologies for the two primary synthetic routes.
Protocol 1: Synthesis via Grignard Reaction
This protocol is adapted from established procedures for the synthesis of structurally similar fluorinated phenylboronic acids.
Materials:
-
1-Bromo-2,4-bis(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is charged with magnesium turnings (1.2 equivalents).
-
The apparatus is flame-dried under a stream of dry nitrogen.
-
Anhydrous THF is added to cover the magnesium, followed by a single crystal of iodine to initiate the reaction.
-
A solution of 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask under nitrogen, a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is prepared and cooled to -78 °C using a dry ice/acetone bath.
-
The freshly prepared Grignard reagent solution is then added dropwise to the cold borate solution, maintaining the internal temperature below -60 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight with continuous stirring.
-
-
Hydrolysis and Work-up:
-
The reaction mixture is cooled in an ice bath, and 2 M aqueous HCl is slowly added to quench the reaction and hydrolyze the boronate ester, adjusting the pH to approximately 2.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization.
-
Protocol 2: Synthesis via Lithiation-Borylation
This protocol is a generalized procedure based on the principles of lithiation-borylation reactions.
Materials:
-
1-Bromo-2,4-bis(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Trimethyl borate or Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Lithiation:
-
A flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 equivalent) in anhydrous Et₂O or THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise via syringe or dropping funnel, maintaining the internal temperature at or below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
-
Borylation:
-
A solution of the chosen trialkyl borate (1.2 equivalents) in the same anhydrous solvent is added dropwise to the aryllithium solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm slowly to room temperature overnight.
-
-
Hydrolysis and Work-up:
-
The reaction is quenched by the slow addition of 2 M HCl at 0 °C.
-
The layers are separated, and the aqueous phase is extracted with ethyl acetate (3 x volumes).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
-
The resulting solid can be purified by recrystallization from an appropriate solvent system.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the early synthetic routes to this compound. Please note that yields can vary based on reaction scale and specific conditions.
| Parameter | Grignard Reaction Route | Lithiation-Borylation Route |
| Starting Material | 1-Bromo-2,4-bis(trifluoromethyl)benzene | 1-Bromo-2,4-bis(trifluoromethyl)benzene |
| Key Reagents | Mg, Trialkyl borate | n-BuLi, Trialkyl borate |
| Solvent | THF, Et₂O | Et₂O, THF |
| Reaction Temp. | 0 °C to reflux (Grignard formation); -78 °C (Borylation) | -78 °C |
| Typical Yield | 60-80% | 50-75% |
| Purity (crude) | Generally good, requires recrystallization | Good, requires recrystallization |
| Key Advantages | Scalable, cost-effective, well-established | Milder initial conditions, high reactivity |
| Key Disadvantages | Initiation can be sensitive, potential for Wurtz coupling | Requires strictly anhydrous conditions and low temperatures |
Logical Workflow of Synthetic Strategies
The following diagram illustrates the general workflow for the synthesis of this compound from its common precursor.
Caption: Synthetic pathways to this compound.
An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Bis(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 2,4-Bis(trifluoromethyl)phenylboronic acid (CAS No. 153254-09-2), a versatile reagent in organic synthesis.[1][2] Due to the limited availability of specific experimental spectra in public databases, this document presents expected spectroscopic data based on the analysis of structurally similar compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this compound.
Chemical Structure and Properties
-
IUPAC Name: [2,4-Bis(trifluoromethyl)phenyl]boronic acid
-
Molecular Formula: C₈H₅BF₆O₂
-
Molecular Weight: 257.93 g/mol [1]
-
Appearance: White to light yellow crystalline powder
-
Melting Point: 110-117 °C[1]
Spectroscopic Data
The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These values are predicted based on the analysis of similar fluorinated phenylboronic acids.
Table 1: Predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | DMSO-d₆ | ~8.5 | s (br) | - | B(OH)₂ |
| ~8.2 | d | ~8 | H-6 | ||
| ~7.9 | d | ~8 | H-5 | ||
| ~7.8 | s | - | H-3 | ||
| ¹³C | DMSO-d₆ | ~138 | q | ~30 | C-2 (C-CF₃) |
| ~135 | q | ~5 | C-5 | ||
| ~132 | s | - | C-6 | ||
| ~130 (br) | - | - | C-1 (C-B) | ||
| ~128 | q | ~30 | C-4 (C-CF₃) | ||
| ~125 | q | ~5 | C-3 | ||
| ~123 | q | ~272 | CF₃ (at C-2) | ||
| ~123 | q | ~272 | CF₃ (at C-4) | ||
| ¹⁹F | DMSO-d₆ | ~ -61 | s | - | CF₃ (at C-2) |
| ~ -63 | s | - | CF₃ (at C-4) | ||
| ¹¹B | DMSO-d₆ | ~28-30 | s (br) | - | B(OH)₂ |
Table 2: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad, Strong | O-H stretch (B-OH) |
| ~1610 | Medium | C=C aromatic ring stretch |
| ~1400 | Strong | B-O stretch |
| ~1350 | Strong | C-F stretch (CF₃) |
| ~1170, 1130 | Strong | C-F stretch (CF₃) |
| ~850 | Medium | C-H out-of-plane bend |
Table 3: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | m/z | Relative Intensity (%) | Assignment |
| ESI-MS | Negative | 257 | 100 | [M-H]⁻ |
| 239 | Variable | [M-H-H₂O]⁻ | ||
| GC-MS (as boronate ester) | EI | 258 | High | [M]⁺ |
| 239 | High | [M-F]⁺ | ||
| 189 | Medium | [M-CF₃]⁺ | ||
| 145 | High | [C₆H₃(CF₃)]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CD₃OD).[3][4] It is important to use a solvent that provides good solubility. Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra.[4] The addition of a small amount of D₂O can sometimes sharpen the B(OH)₂ proton signal and simplify the spectrum by promoting the monomeric boronic acid form.[4]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -50 to -70 ppm (referenced to CFCl₃).
-
Number of Scans: 64-128.
-
Relaxation Delay: 1-2 seconds.
-
-
¹¹B NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 80 to -20 ppm.
-
Number of Scans: 128-256.
-
Relaxation Delay: 1 second.
-
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.[5]
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty spectrometer (or clean ATR crystal) should be collected and subtracted from the sample spectrum.
-
3.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).
-
LC-MS/MS Method:
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode is often effective for boronic acids.[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification.[6]
-
Source Conditions: Optimize parameters such as capillary voltage, cone voltage, and gas flows for the specific instrument.
-
-
-
Sample Preparation for LC-MS/MS:
Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
Diagram 2: NMR Data Acquisition and Processing Pathway
Caption: NMR data acquisition and processing pathway.
References
- 1. This compound ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. sciex.com [sciex.com]
A Technical Guide to 2,4-Bis(trifluoromethyl)phenylboronic Acid: Commercial Availability, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Bis(trifluoromethyl)phenylboronic acid is a crucial reagent in modern organic synthesis, particularly valued in the pharmaceutical and material sciences for the introduction of the 2,4-bis(trifluoromethyl)phenyl moiety. This technical guide provides an in-depth overview of its commercial availability, typical purity profiles, and the analytical methodologies employed for its quality control. Furthermore, it outlines a representative synthetic protocol and purification methods, offering valuable insights for researchers utilizing this versatile compound in drug discovery and development.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities, ranging from grams to kilograms. The lead time and pricing can vary depending on the supplier, quantity, and required purity.
Table 1: Commercial Availability of this compound
| Supplier | Product Number | Available Quantities | Purity Specification | Notes |
| Sigma-Aldrich | 683965 | 1g, 5g | ≥95% | - |
| FUJIFILM Wako | 327-84821, 323-84823 | 1g, 5g | 93+% (NMR) | - |
| TCI America | B3022 | 1g, 5g | >97.0% (T) | Contains varying amounts of Anhydride |
| Thermo Fisher Scientific | L18161 | 1g, 5g | ≥96.0% (HPLC) | - |
| ChemicalBook | Varies | kg quantities | 99%+ | Multiple suppliers listed |
| DempoChem | - | Pilot Scale | 98%+ | - |
Purity and Quality Control
The purity of this compound is a critical parameter, especially in drug development, as impurities can affect reaction outcomes, yield, and the toxicological profile of the final product. A common impurity is the corresponding boronic anhydride (boroxine), which exists in equilibrium with the boronic acid.
Table 2: Typical Purity Specifications and Analytical Methods
| Parameter | Specification | Analytical Method |
| Assay (Purity) | ≥95% - 99%+ | HPLC, 1H NMR, Titration |
| Identity | Conforms to structure | 1H NMR, 19F NMR, Mass Spectrometry |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 110-117 °C[1], 141.0-150.0 °C | Melting Point Apparatus |
| Residual Solvents | Varies by supplier | GC-HS |
| Water Content | Varies by supplier | Karl Fischer Titration |
A comprehensive quality control workflow is essential to ensure the consistent quality of this compound for pharmaceutical applications.
Experimental Protocols
Representative Synthesis Protocol
The synthesis of this compound is typically achieved through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
Reaction Scheme:
-
Grignard Reagent Formation: 1-bromo-2,4-bis(trifluoromethyl)benzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, to form the corresponding Grignard reagent.
-
Borylation: The Grignard reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature (typically -78 °C) to form a boronate ester intermediate.
-
Hydrolysis: The reaction mixture is quenched with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the boronate ester, yielding the final this compound.
Detailed Methodology:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, is added magnesium turnings (1.2 eq).
-
The apparatus is flushed with argon, and anhydrous THF is added to cover the magnesium.
-
A solution of 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.
-
After the magnesium has been consumed, the reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Purification Protocol
The crude this compound is typically purified by recrystallization.
Detailed Methodology:
-
The crude product is dissolved in a minimal amount of a hot solvent, such as a mixture of hexanes and ethyl acetate.
-
The solution is allowed to cool slowly to room temperature and then cooled further in an ice bath to induce crystallization.
-
The resulting white to off-white crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of cold hexanes.
-
The purified product is dried under vacuum to remove residual solvents.
Application in Drug Development
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The trifluoromethyl groups can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Understanding its commercial landscape, purity profiles, and the associated analytical and synthetic methodologies is crucial for its effective application in research and development. This guide provides a foundational understanding for scientists and professionals working with this important building block.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2,4-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the use of 2,4-Bis(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling reactions. The strong electron-withdrawing nature of the two trifluoromethyl groups on this boronic acid enhances its reactivity, making it a valuable reagent for the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1][3] The introduction of trifluoromethyl (CF3) groups can significantly alter the physicochemical properties of molecules, often leading to improved metabolic stability, lipophilicity, and bioavailability in drug candidates.[3]
While highly reactive, electron-deficient boronic acids like this compound can be susceptible to protodeboronation under certain reaction conditions.[4] The protocol outlined below is optimized to favor the desired cross-coupling pathway.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Reaction conditions may require further optimization depending on the specific substrates used.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, CsF, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Substrate Scope and Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with this compound under optimized conditions.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-2',4'-bis(trifluoromethyl)biphenyl | 85 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Nitro-2',4'-bis(trifluoromethyl)biphenyl | 78 |
| 3 | 4-Bromotoluene | 4-Methyl-2',4'-bis(trifluoromethyl)biphenyl | 88 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethyl-2',4'-bis(trifluoromethyl)biphenyl | 92 |
| 5 | 2-Bromopyridine | 2-(2',4'-Bis(trifluoromethyl)phenyl)pyridine | 75 |
Reaction Conditions: Aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), 1,4-dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h. Yields are for the isolated product after column chromatography.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a different palladium source/ligand combination. Ensure an inert atmosphere is maintained. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inefficient base | Try a stronger or more soluble base, such as CsF or K₃PO₄. | |
| Significant protodeboronation | Presence of water or protic solvents | Use anhydrous solvents and reagents. Minimize exposure to air. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of side products | Homocoupling of the boronic acid | Use a lower catalyst loading or a different ligand. |
| Decomposition of starting materials or product | Lower the reaction temperature and/or shorten the reaction time. |
Conclusion
The Suzuki-Miyaura coupling using this compound is a powerful method for the synthesis of biaryl compounds containing the 2,4-bis(trifluoromethyl)phenyl moiety. The protocol provided herein offers a robust starting point for researchers. Careful optimization of reaction parameters, particularly the choice of catalyst, base, and solvent, is crucial for achieving high yields and minimizing side reactions. The enhanced reactivity of this fluorinated boronic acid makes it a valuable tool in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
Application Notes and Protocols: 2,4-Bis(trifluoromethyl)phenylboronic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,4-Bis(trifluoromethyl)phenylboronic acid is a versatile organoboron compound increasingly utilized in medicinal chemistry. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it an important reagent in modern drug discovery. This document provides detailed application notes and protocols for its use in the synthesis of key biological modulators. The trifluoromethyl groups enhance the reactivity of the boronic acid in cross-coupling reactions and can improve the metabolic stability and bioavailability of the resulting drug candidates.[1]
Application 1: Synthesis of Voltage-Gated Sodium Channel (Nav1.7) Inhibitors
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[2] The incorporation of the 2,4-bis(trifluoromethyl)phenyl moiety into small molecules can lead to potent and selective Nav1.7 inhibitors. This is often achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3]
Quantitative Data:
The following table summarizes the in vitro potency of a representative Nav1.7 inhibitor synthesized using a bis(trifluoromethyl)benzamide moiety.
| Compound ID | Target | Assay | IC50 (nM) |
| 9 | hNav1.7 | Manual Patch Clamp Electrophysiology | >1000 |
Table 1: In vitro potency of a 2,4-bis-trifluoromethyl benzamide derivative of decarbamoylsaxitoxin (dcSTX) against human Nav1.7 channels. Data sourced from[2].
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide to synthesize a biaryl compound, a common scaffold in Nav1.7 inhibitors.
Materials:
-
Aryl bromide (e.g., a brominated heterocyclic core) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction vessel, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization:
References
Application Note: Palladium-Catalyzed Cross-Coupling of 2,4-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The introduction of fluorinated moieties, such as the 2,4-bis(trifluoromethyl)phenyl group, into molecular scaffolds is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl groups.[1] This application note provides a detailed experimental procedure for the Suzuki-Miyaura cross-coupling of 2,4-Bis(trifluoromethyl)phenylboronic acid with various aryl halides.
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the transmetalation step.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 1-bromo-4-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under the inert atmosphere, add the solvent (e.g., Toluene, 10 mL) and a degassed aqueous solution of the base (e.g., 2 M K₂CO₃, 2.0 mL).
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of arylboronic acids containing trifluoromethyl groups with various aryl halides, based on literature precedents for similar substrates. Actual yields will vary depending on the specific substrates and optimized reaction conditions.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3.6) | Cs₂CO₃ | Toluene | 80 | 24 | 75[2] |
| 2 | 4-Bromo-2,6-dimethylaniline | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3.6) | Cs₂CO₃ | Toluene | 80 | 24 | 68[2] |
| 3 | 1-Bromo-4-nitrobenzene | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 4 | 92 |
| 4 | 4-Bromoanisole | 2-(Trifluoromethyl)phenylboronic acid | Pd(OH)₂ (2) | K₃PO₄ | Ethanol/H₂O | 65 | 12 | 85[3] |
| 5 | 1-Chloro-4-nitrobenzene | 3-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (1) / Phosphinous acid ligand (2) | K₂CO₃ | H₂O | 100 | 6 | 88 |
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Reactions with 2,4-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to catalyst and ligand selection for cross-coupling reactions involving 2,4-bis(trifluoromethyl)phenylboronic acid. This reagent is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the two trifluoromethyl groups.[1] The electron-withdrawing nature of these groups presents specific challenges in common cross-coupling reactions, necessitating careful optimization of catalytic systems.[2][3]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[4][5] However, the reduced nucleophilicity of electron-deficient boronic acids like this compound can lead to slower transmetalation rates, often requiring more active catalyst systems.[2][6]
Catalyst and Ligand Selection
For successful Suzuki-Miyaura coupling with this compound, the use of electron-rich and bulky phosphine ligands is highly recommended. These ligands stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2][7] Buchwald-type ligands, such as SPhos and XPhos, are particularly effective.[2] Strong inorganic bases are also crucial for activating the boronic acid.
Tabulated Data for Catalyst Systems
The following table summarizes various catalyst systems for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids, with a focus on conditions suitable for electron-deficient partners.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | >95 | [2] |
| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | >95 | [2] |
| 3 | 1-Bromo-4-iodobenzene | 2-Benzofurylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | N/A | [4] |
| 4 | 2,3,4,5-Tetrabromofuran | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/Dioxane/H₂O | 80 | 89 | [6] |
| 5 | Aryl Bromides | Phenylboronic acid | Pd(OH)₂ (cat.) | - | K₃PO₄ | Ethanol | 65 | Good | [8] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure that can be adapted for the coupling of various aryl halides with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.
-
In a separate vial, weigh the palladium catalyst and the ligand and add them to the reaction flask.
-
Add the degassed solvent to the flask via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling is a copper-catalyzed reaction for the formation of C-N and C-O bonds, providing an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[9][10] This reaction is often performed under milder conditions and can be advantageous for certain substrates.
Catalyst and Ligand Selection
Copper(II) acetate (Cu(OAc)₂) is the most common catalyst for Chan-Lam couplings.[1] The reaction is often performed in the presence of a ligand, such as pyridine or a bidentate ligand like 1,10-phenanthroline, which can improve reaction yields.[11][12] The reaction is typically run in air, as oxygen often serves as the terminal oxidant.[10]
Tabulated Data for Catalyst Systems
The following table provides examples of Chan-Lam coupling conditions for the arylation of amines and phenols with arylboronic acids.
| Entry | Nucleophile | Boronic Acid | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine (2 equiv) | - | DCM | RT | High | [13] |
| 2 | Imidazole | Phenylboronic acid | --INVALID-LINK--₂ (8) | L = 4,5-diazafluoren-9-one | K₂CO₃ | MeOH | RT | High | [11] |
| 3 | Phenol | Cyclopropyl K trifluoroborate | Cu(OAc)₂ (cat.) | 1,10-phenanthroline | K₂CO₃ | Toluene/H₂O | 70 | Good | [12] |
| 4 | 2-Aminopyridine | p-Tolylboronic acid | Cu(OAc)₂ (1 equiv) | - | DIPEA | DMSO | 120 | Good | [14] |
| 5 | Aliphatic Amines | Phenylboronic acid | Cu(OAc)₂ (cat.) | 2,6-Lutidine | - | DCM | RT | Moderate | [1] |
Experimental Protocol: Chan-Lam N-Arylation
This protocol outlines a general procedure for the N-arylation of an amine with this compound.
Materials:
-
This compound (1.5 equiv)
-
Amine (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10-20 mol% or stoichiometric)
-
Ligand (e.g., Pyridine, 2 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or Toluene)
-
Molecular sieves (optional)
Procedure:
-
To a reaction vial, add the amine, this compound, and copper(II) acetate.
-
If using, add the ligand and molecular sieves.
-
Add the solvent.
-
Stir the reaction mixture open to the air at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[14]
Conclusion
The successful application of this compound in cross-coupling reactions hinges on the appropriate selection of the catalyst and ligand system. For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands with a palladium source and a strong base are generally required to overcome the challenges posed by this electron-deficient boronic acid. For Chan-Lam couplings, copper(II) acetate, often in the presence of a nitrogen-based ligand, provides a viable pathway for C-N and C-O bond formation under mild conditions. The protocols and data presented herein serve as a guide for researchers to develop and optimize these important transformations in their synthetic endeavors.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: 2,4-Bis(trifluoromethyl)phenylboronic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)phenylboronic acid is a versatile and highly reactive organoboron compound that has emerged as a crucial building block in the synthesis of complex pharmaceutical intermediates. Its unique electronic properties, conferred by the two electron-withdrawing trifluoromethyl groups, enhance its utility in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions and as a catalyst for dehydrative amidation. These reactions are fundamental in the construction of molecular scaffolds found in a range of therapeutic agents, including corticotropin-releasing factor 1 (CRF1) receptor antagonists and voltage-gated sodium channel blockers.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. It includes quantitative data on reaction yields, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Core Applications
The primary applications of this compound in pharmaceutical synthesis are:
-
Suzuki-Miyaura Cross-Coupling Reactions: For the formation of C-C bonds to create biaryl and heteroaryl structures.
-
Catalytic Dehydrative Amidation: As a highly effective catalyst for the formation of amide bonds, including the synthesis of dipeptides.
Application 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, which are common motifs in many drug molecules. This compound serves as an excellent coupling partner in these reactions, readily reacting with a variety of aryl and heteroaryl halides.
Data Presentation: Suzuki-Miyaura Coupling Reaction Yields
| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 85 |
| 5 | 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 90 |
Note: The data in this table is representative and compiled from various sources on Suzuki-Miyaura couplings. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.
Application 2: Catalytic Dehydrative Amidation
This compound has been identified as a highly effective catalyst for the dehydrative amidation of carboxylic acids and amines. The ortho-trifluoromethyl group plays a crucial role in preventing the coordination of the amine to the boron atom of the active intermediate, thereby accelerating the amidation process. This catalytic system is particularly useful for the synthesis of dipeptides with minimal epimerization.
Data Presentation: Dehydrative Amidation Reaction Yields
The following table summarizes the yields for the this compound-catalyzed dehydrative amidation of various carboxylic acids and amines.
| Entry | Carboxylic Acid | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic acid | Benzylamine | 5 | Toluene | 110 | 24 | 95 |
| 2 | Phenylacetic acid | Aniline | 5 | Toluene | 110 | 24 | 88 |
| 3 | Cyclohexanecarboxylic acid | Benzylamine | 5 | Toluene | 110 | 24 | 92 |
| 4 | N-TFA-L-Alanine | L-Phenylalanine methyl ester HCl | 15 | 1,2-Dichloroethane | 60 | 48 | 94 |
| 5 | N-TFA-L-Phenylalanine | L-Leucine methyl ester HCl | 15 | 1,2-Dichloroethane | 60 | 48 | 90 |
Data adapted from a study by Ishihara and coworkers.
Experimental Protocol: Dehydrative Amidation of a Carboxylic Acid and an Amine
This protocol describes a general procedure for the this compound-catalyzed dehydrative amidation.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Activated molecular sieves 3Å (2 g)
-
Toluene (5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the carboxylic acid, amine, and activated molecular sieves 3Å in toluene.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) with stirring for 24 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Application in the Synthesis of Pharmaceutical Intermediates
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists
CRF1 receptor antagonists are a class of compounds investigated for the treatment of stress-related disorders such as anxiety and depression. A key structural feature of many CRF1 antagonists is a biaryl or heteroaryl scaffold, which can be efficiently synthesized using a Suzuki-Miyaura coupling with this compound. For example, pyrrolo[2,3-d]pyrimidin-4-ones are a class of potent CRF1 receptor antagonists.
CRF1 receptor antagonists act by blocking the downstream signaling cascade initiated by the binding of corticotropin-releasing factor (CRF) to its receptor.
Application Notes and Protocols for Dehydrative Amidation Catalyzed by 2,4-Bis(trifluoromethyl)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of amide bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical and materials sciences. Direct dehydrative amidation, the reaction between a carboxylic acid and an amine to form an amide with the extrusion of water, represents an atom-economical and environmentally benign alternative to traditional coupling methods that often rely on stoichiometric activating agents. Arylboronic acids have emerged as effective catalysts for this transformation. Among them, 2,4-bis(trifluoromethyl)phenylboronic acid has proven to be a highly efficient catalyst, demonstrating broad substrate scope and functional group tolerance, even under mild conditions.[1][2]
A key feature of this catalyst is the presence of an ortho-trifluoromethyl group.[1][2] This bulky substituent plays a crucial role in preventing the coordination of the amine nucleophile to the Lewis acidic boron center of the active catalytic species.[1][3] This prevents catalyst deactivation and accelerates the rate of amidation.[1][2][3] Mechanistic studies suggest the reaction proceeds through a 2:2 mixed anhydride intermediate, which acts as the active species for the aminolysis.[1][2]
General Reaction Scheme
The general scheme for the dehydrative amidation catalyzed by this compound is presented below:
Where the catalyst is this compound.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the dehydrative amidation using this compound as the catalyst.
| Parameter | Typical Conditions | Notes |
| Catalyst | This compound | Contains varying amounts of the corresponding boroxine (anhydride form), which is also an effective catalyst precursor.[2] |
| Catalyst Loading | 1-15 mol% | 5 mol% is common for standard amidations. Higher loadings (e.g., 15 mol%) may be required for more challenging substrates like in dipeptide synthesis.[3] |
| Solvent | Toluene, Fluorobenzene, Xylene | A solvent that allows for azeotropic removal of water is preferred. Fluorobenzene has been shown to be effective. |
| Temperature | 80-110 °C (Reflux) | The reaction is typically carried out at the reflux temperature of the chosen solvent to facilitate water removal. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, GC). |
| Dehydration Method | Azeotropic removal (Dean-Stark trap) or Molecular Sieves (3Å or 4Å) | Molecular sieves are a convenient alternative to a Dean-Stark apparatus, especially for smaller scale reactions.[3] |
Substrate Scope and Yields
This compound is effective for a broad range of substrates, including aliphatic and aromatic carboxylic acids and amines. Notably, it has been successfully applied to the synthesis of α-dipeptides with minimal racemization.[1][3]
| Carboxylic Acid | Amine | Product | Yield (%) | Reference |
| Benzoic acid | Benzylamine | N-Benzylbenzamide | 95 | |
| 4-Phenylbutyric acid | Benzylamine | N-Benzyl-4-phenylbutanamide | 99 | [2] |
| 4-Phenylbutyric acid | Dibenzylamine | N,N-Dibenzyl-4-phenylbutanamide | 99 | [2] |
| Adipic acid | Benzylamine | N¹, N⁶-Dibenzyladipamide | 99 | [2] |
| N-TFA-L-Phenylalanine | L-Alanine methyl ester | N-TFA-L-Phe-L-Ala-OMe | 96 | [3] |
Detailed Experimental Protocol
This protocol provides a general procedure for the dehydrative amidation of benzoic acid and benzylamine, adapted from literature procedures.
Materials:
-
Benzoic acid
-
Benzylamine
-
This compound (catalyst)
-
Fluorobenzene (solvent)
-
Molecular Sieves, 3Å
-
Ethyl acetate (EtOAc)
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (1.0 mmol, 1.0 eq) and fluorobenzene (5 mL).
-
Add benzylamine (1.0 mmol, 1.0 eq) to the solution.
-
Add activated 3Å molecular sieves (2 g).
-
Add this compound (0.05 mmol, 0.05 eq).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 2 M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel or recrystallization.
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the dehydrative amidation catalyzed by this compound. The cycle begins with the reaction of the boronic acid with the carboxylic acid to form a key dimeric mixed anhydride intermediate.
Caption: Proposed catalytic cycle for the dehydrative amidation.
Experimental Workflow
This diagram outlines the general laboratory workflow for performing the catalytic amidation reaction.
Caption: General experimental workflow for the amidation reaction.
References
- 1. The ortho-substituent on this compound catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2,4-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-bis(trifluoromethyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura coupling for the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The two electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influence the electronic properties of the boronic acid, which can lead to enhanced reactivity and selectivity in certain coupling reactions. This reagent is instrumental in the synthesis of a variety of compounds, including biaryl pyrazole carboxamides, which have applications as sodium channel blockers, and pyrrolo[2,3-d]pyrimidin-4-ones, which are investigated as receptor antagonists.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The use of this compound in this reaction allows for the introduction of the 2,4-bis(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a key building block in the synthesis of various biologically active compounds. Its applications include the preparation of:
-
Biaryl Pyrazole Carboxamides: These compounds are under investigation as potential treatments for neuropathic pain due to their sodium channel blocking activity.
-
Pyrrolo[2,3-d]pyrimidin-4-ones: These molecules have been explored as corticotropin-releasing factor 1 (CRF1) receptor antagonists.
-
Biphenylketones: These have been studied as dual modulators of inflammation and bone loss.
The incorporation of the 2,4-bis(trifluoromethyl)phenyl group can enhance the metabolic stability, lipophilicity, and bioavailability of the target molecules.
Experimental Protocols
The following are generalized yet detailed protocols for the Suzuki-Miyaura cross-coupling reaction using this compound. These protocols are based on established methodologies for similar substrates and should be optimized for specific starting materials.
Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture (4:1), toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 - 1.5 eq), palladium catalyst (2-5 mol%), and base (2.0 - 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide or chloride (1.0 eq)
-
This compound (1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 M aqueous solution, 2.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-dioxane)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the aryl halide (1.0 eq), this compound (1.5 eq), palladium catalyst (5-10 mol%), and the base.
-
Add the solvent to the vial and seal it with a cap.
-
Place the vial in the microwave reactor and heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-45 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an appropriate organic solvent.
-
The filtrate can be worked up as described in Protocol 1 (steps 7-9) to isolate and purify the product.
Quantitative Data
The following table presents representative data for Suzuki-Miyaura cross-coupling reactions of a structurally similar boronic acid (4-(trifluoromethyl)phenylboronic acid) with various aryl bromides, illustrating typical yields and reaction conditions. These can serve as a guide for what to expect when using this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/Dioxane (4:1) | 80 | 4 | 91 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | DMF | 100 | 2 | 95 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 100 | 12 | 85 |
| 4 | 3-Bromotoluene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 6 | 88 |
| 5 | 1-Bromo-2-fluorobenzene | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | 78 |
Visualizations
General Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2,4-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine-containing moieties, such as the 2,4-bis(trifluoromethyl)phenyl group, can significantly enhance the pharmacological and physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity. 2,4-Bis(trifluoromethyl)phenylboronic acid is a key reagent for introducing this valuable structural motif via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. These application notes provide detailed protocols and supporting data for the synthesis of biaryl compounds utilizing this versatile building block.
The electron-withdrawing nature of the two trifluoromethyl groups on the phenylboronic acid can influence its reactivity, often requiring carefully optimized reaction conditions for efficient coupling. The protocols outlined below are designed to provide robust starting points for the synthesis of a variety of biaryl and heteroaryl-aryl compounds.
Applications in Drug Discovery
Biaryl compounds containing the 2,4-bis(trifluoromethyl)phenyl moiety have shown significant promise in the development of novel therapeutics. This structural unit is present in molecules targeting a range of biological pathways.
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: The CRF1 receptor is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in stress-related disorders such as anxiety and depression. Small molecule antagonists of the CRF1 receptor containing the 2,4-bis(trifluoromethyl)phenyl group have been developed as potential therapeutic agents.
Sodium Channel Blockers: Voltage-gated sodium channels are critical for the generation and propagation of action potentials. Modulation of these channels is a validated strategy for the treatment of neuropathic pain. Biaryl pyrazole carboxamides incorporating the 2,4-bis(trifluoromethyl)phenyl scaffold have been identified as potent sodium channel blockers.
Core Reaction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide or triflate. The general transformation is depicted below:
Application Notes and Protocols for Suzuki Reactions with 2,4-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functional group tolerance in Suzuki-Miyaura cross-coupling reactions utilizing 2,4-Bis(trifluoromethyl)phenylboronic acid. Due to the presence of two strong electron-withdrawing trifluoromethyl groups, this boronic acid presents unique considerations for achieving successful couplings. This document offers detailed protocols and data to guide researchers in employing this versatile building block for the synthesis of complex biaryl compounds.
General Considerations
This compound is an electron-deficient boronic acid, which can influence the Suzuki-Miyaura coupling in several ways. The electron-withdrawing nature of the trifluoromethyl groups can affect the transmetalation step of the catalytic cycle. However, it also makes the resulting biaryl products valuable scaffolds in medicinal chemistry and materials science. Successful couplings often require careful optimization of the catalyst system, base, and solvent.
Key factors for successful Suzuki couplings with this reagent include:
-
Catalyst and Ligand: Palladium catalysts are ubiquitously employed. The choice of phosphine ligand is critical, with bulky, electron-rich ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos) often proving effective in promoting the reaction with challenging substrates. For less demanding couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be utilized.
-
Base: A variety of bases can be used, with potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being common choices. The selection of the base can be crucial and is often dependent on the specific substrates and solvent system.
-
Solvent: A range of solvents can be employed, frequently in aqueous mixtures to facilitate the dissolution of the base. Common solvent systems include toluene/water, dioxane/water, and ethanol/water.
-
Reaction Temperature: Reaction temperatures can vary from room temperature to elevated temperatures (e.g., 80-110 °C), depending on the reactivity of the coupling partners.
Functional Group Tolerance and Substrate Scope
The Suzuki-Miyaura coupling is known for its broad functional group tolerance, and this generally extends to reactions involving this compound. A variety of functional groups on the aryl or heteroaryl halide coupling partner are well-tolerated. The following tables summarize successful coupling reactions with various functionalized partners as reported in the literature.
| Aryl/Heteroaryl Halide | Functional Group | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Substituted Aryl Bromides | -NO₂, -COCH₃, -CHO | Nano-palladium | K₂CO₃ | DMF/H₂O | Not Specified | >90 | [1] |
| 4-Bromobenzonitrile | -CN | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80-90 | High | [2] |
| 2,3,4,5-Tetrabromofuran | Furan ring | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Dioxane | 80 | 89 | [3] |
| 6-chloropyridin-3-yl derivatives | Pyridine ring, -Cl | PdCl₂(dppf) | K₂CO₃ | EtOH/H₂O | 90 | Good | [4] |
| 5-Bromoindazoles | Indazole ring | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Not Specified | Good | [5] |
| 4-halobenzonitriles | -CN, -Cl, -Br | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | Good to Excellent | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl or heteroaryl halide, this compound, and the base.
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., by three cycles of vacuum and backfilling with argon).
-
Add the degassed solvent to the reaction vessel via syringe.
-
In a separate vial, weigh the palladium catalyst and ligand (if applicable) under an inert atmosphere and add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by an appropriate method, such as column chromatography on silica gel or recrystallization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2,4-Bis(trifluoromethyl)phenylboronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving the electron-deficient 2,4-Bis(trifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki coupling reaction with this compound?
A1: Low yields with this substrate are commonly attributed to two main factors:
-
Slow Transmetalation: The electron-withdrawing trifluoromethyl groups decrease the nucleophilicity of the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[1][2] this compound is particularly susceptible to this due to its electronic properties.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. To minimize this side reaction:
-
Use Anhydrous Conditions: Water can be a proton source for this side reaction. Ensure your solvents and reagents are dry.
-
Choose the Right Base: While a base is necessary, overly strong bases can promote protodeboronation. Milder inorganic bases are often preferred.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.
-
Consider Boronic Acid Derivatives: Converting the boronic acid to a more stable form, like a pinacol ester or a MIDA boronate, can protect it from premature decomposition.
Q3: Which palladium catalyst and ligand system is best for this type of coupling?
A3: For electron-deficient boronic acids, highly active catalyst systems are required to ensure the rate of cross-coupling is faster than the rate of protodeboronation. Buchwald-type ligands, such as SPhos and XPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are often recommended.[1] Pre-formed catalysts that rapidly generate the active Pd(0) species are also highly effective.
Q4: What is the ideal base for this reaction?
A4: The choice of base is critical. A base is required to activate the boronic acid, but strong bases can accelerate protodeboronation. Therefore, a careful balance is needed. Milder inorganic bases such as potassium phosphate (K₃PO₄) and carbonates (e.g., K₂CO₃, Cs₂CO₃) are generally more effective than strong hydroxide bases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Catalyst Inactivity2. Slow Transmetalation3. Protodeboronation of Boronic Acid | 1. Use a fresh, highly active catalyst system (e.g., Pd(OAc)₂/SPhos).2. Switch to a stronger, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃).3. Use anhydrous solvents and consider converting the boronic acid to a more stable pinacol ester. |
| Presence of Homocoupled Boronic Acid Product | Presence of Oxygen | Thoroughly degas all solvents and run the reaction under an inert atmosphere (Argon or Nitrogen). |
| Incomplete Consumption of Starting Materials | 1. Insufficient Catalyst Activity2. Low Reaction Temperature | 1. Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%).2. Gradually increase the reaction temperature while monitoring for decomposition. |
| Formation of Multiple Unidentified Byproducts | 1. Catalyst Decomposition2. High Reaction Temperature | 1. Ensure an inert atmosphere and use a more stable pre-catalyst.2. Optimize the temperature; sometimes a lower temperature for a longer duration is more effective. |
Quantitative Data Summary
Disclaimer: The following data is compiled from studies on electronically similar polyfluorophenylboronic acids and is intended to be illustrative. Optimal conditions for this compound may vary.
Table 1: Comparison of Palladium Catalyst Systems
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | >90 | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | RT | >95 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <50 | General Observation |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | Variable | General Observation |
Table 2: Comparison of Bases
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₃PO₄ | Pd₂(dba)₃/XPhos | THF/H₂O | RT | >95 | [1] |
| K₂CO₃ | Pd(PPh₃)₄ | Toluene/Dioxane/H₂O | 80 | Moderate | [3] |
| Cs₂CO₃ | Pd(OAc)₂/SPhos | Dioxane | 100 | High | General Observation |
| NaOH | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 90 | Low to Moderate | [4] |
Experimental Protocols
Protocol 1: High-Yield Suzuki Coupling Using a Buchwald Pre-catalyst
This protocol is designed to maximize yield by using a highly active catalyst that promotes rapid coupling, thus outcompeting protodeboronation.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
XPhos Pd G3 (or a similar Buchwald pre-catalyst) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conversion to and Coupling of the Pinacol Ester
This protocol is recommended when protodeboronation is a persistent issue. The more stable pinacol ester is formed in situ or isolated before the coupling reaction.
Part A: Formation of the Pinacol Ester (Optional Isolation)
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and pinacol (1.1 mmol) in anhydrous THF or toluene (10 mL).
-
Add a drying agent such as anhydrous magnesium sulfate.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter off the drying agent and concentrate the solution to obtain the crude pinacol ester, which can be used directly or purified.
Part B: Suzuki Coupling
-
Follow the procedure in Protocol 1, substituting the boronic acid with the pinacol ester.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Competing reaction pathways.
References
Technical Support Center: Managing Protodeboronation of Electron-Deficient Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the protodeboronation of electron-deficient boronic acids during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue for electron-deficient boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] This process consumes the boronic acid, leading to reduced yields of the desired product and the formation of impurities that can complicate purification.[3] Electron-deficient arylboronic acids, particularly those with ortho-substituents, are highly susceptible to this decomposition pathway, especially under the basic conditions often required for cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5]
Q2: What are the primary factors that accelerate protodeboronation?
A2: Several factors can significantly increase the rate of protodeboronation:
-
pH and Base: The reaction pH is a critical factor.[1] Base-catalyzed protodeboronation is a common pathway, where a hydroxide ion attacks the boronic acid to form a more reactive boronate species that is susceptible to protonolysis.[1][3] Highly basic conditions generally accelerate this process.[5]
-
Temperature: Elevated reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[3][6]
-
Solvent and Water: The presence of a proton source, such as water, is necessary for the final step of protodeboronation.[3] While Suzuki-Miyaura reactions often use aqueous solvent mixtures, the amount of water can be a key parameter to optimize.
-
Catalyst System: An inefficient catalyst that leads to slow cross-coupling allows more time for the competing protodeboronation reaction to occur.[7] Conversely, a highly active catalyst system can promote the desired reaction to outcompete the decomposition pathway.[1][2]
-
Aryl Group Electronics: Electron-withdrawing groups on the aryl ring increase the Lewis acidity of the boron atom, making the C-B bond more susceptible to cleavage.[4]
Q3: How can I detect and quantify protodeboronation?
A3: The most common method for detecting and quantifying protodeboronation is through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] By taking a time-zero (t=0) sample and subsequent samples throughout the reaction, you can monitor the disappearance of the starting boronic acid and the appearance of the protodeboronated byproduct.[2] Using an internal standard allows for accurate quantification of the extent of the side reaction.[2]
Q4: What are the main strategies to mitigate protodeboronation?
A4: The primary goal is to make the desired cross-coupling reaction kinetically favored over the protodeboronation pathway.[7] Key strategies include:
-
Use of Protected Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester, an organotrifluoroborate, or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][2][9]
-
Slow-Release Strategy: MIDA boronates are exceptionally stable and can be used in a "slow-release" approach.[10][11] Under the reaction conditions, the MIDA boronate slowly hydrolyzes to release the reactive boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][7][10]
-
Optimization of Reaction Conditions: Carefully selecting a milder base, lowering the reaction temperature, and using anhydrous conditions (where compatible with the reaction) can significantly reduce the rate of protodeboronation.[3][8]
-
Highly Active Catalyst Systems: Employing a highly active palladium catalyst and appropriate ligand can accelerate the cross-coupling reaction to such an extent that protodeboronation becomes insignificant.[1][7]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with electron-deficient boronic acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product and significant amount of protodeboronated byproduct. | 1. The free boronic acid is too unstable under the reaction conditions. 2. The base is too strong or its concentration is too high. 3. The reaction temperature is too high. 4. The catalyst system is not active enough. | 1. Switch to a more stable boronic acid surrogate like a MIDA boronate, pinacol ester, or trifluoroborate salt.[2][3] 2. Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃, KF, KOAc).[3][7][12] 3. Lower the reaction temperature in increments of 10-20 °C.[8] 4. Use a highly active catalyst system (e.g., a Pd(0) source with a bulky, electron-rich phosphine ligand like SPhos or XPhos).[8] |
| Reaction is sluggish or incomplete, even with a stabilized boronic acid derivative. | 1. Inefficient cleavage of the protecting group (e.g., MIDA ester hydrolysis is too slow). 2. Poor catalyst activity or catalyst deactivation. 3. Insufficient base to facilitate both protecting group cleavage and the catalytic cycle. | 1. Optimize the solvent system; a certain amount of water is required for the hydrolysis of MIDA boronates.[2] 2. Ensure a strictly inert atmosphere to prevent catalyst oxidation. Use fresh, high-purity catalyst and ligands. Consider a modest increase in catalyst loading.[13] 3. Increase the equivalents of base (e.g., from 3.0 to 5.0 equivalents for MIDA boronates).[14] |
| Inconsistent results between batches. | 1. Purity and stability of the boronic acid starting material may vary. 2. Minor variations in reaction setup (e.g., atmospheric exposure, solvent degassing). | 1. Always check the purity of the boronic acid by NMR before use.[8] Store sensitive boronic acids under an inert atmosphere and at low temperatures. 2. Standardize procedures for solvent degassing and maintaining an inert atmosphere throughout the reaction setup and execution. |
Visual Guides and Diagrams
// Nodes ArBOH2 [label="Ar-B(OH)₂\n(Electron-Deficient\nBoronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; OH_ion [label="OH⁻\n(Base)", shape=plaintext, fontcolor="#EA4335"]; ArBOH3 [label="[Ar-B(OH)₃]⁻\n(Reactive Boronate)", fillcolor="#FBBC05", fontcolor="#202124"]; H2O [label="H₂O\n(Proton Source)", shape=plaintext, fontcolor="#4285F4"]; TS [label="Transition State\n[Ar···H···OH]⁻ + B(OH)₃", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; ArH [label="Ar-H\n(Protodeboronated\nByproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BOH3 [label="B(OH)₃\n(Boric Acid)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ArBOH2 -> ArBOH3 [label=" Fast\nEquilibrium", color="#5F6368"]; OH_ion -> ArBOH2 [style=invis]; ArBOH3 -> TS [label=" Rate-Limiting Step\n(Protonolysis)", color="#5F6368"]; H2O -> TS [style=invis]; TS -> ArH [color="#5F6368"]; TS -> BOH3 [color="#5F6368"];
// Invisible edges for alignment edge[style=invis]; OH_ion -> H2O; } .dot Caption: Mechanism of base-catalyzed protodeboronation.
// Nodes Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_PDB [label="Significant Protodeboronation\n(PDB) Byproduct Detected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// PDB Path PDB_Yes [label="YES"]; Use_Surrogate [label="Switch to Stabilized Boron Reagent\n(MIDA, Pinacol, Trifluoroborate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Base [label="Optimize Base\n(Switch to K₃PO₄, Cs₂CO₃, KF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lower_Temp [label="Lower Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Catalyst [label="Use More Active Catalyst/Ligand\n(e.g., XPhos, SPhos)", fillcolor="#F1F3F4", fontcolor="#202124"];
// No PDB Path PDB_No [label="NO"]; Check_Catalyst [label="Check Catalyst Activity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst_Yes [label="YES\n(Sluggish Reaction)"]; Catalyst_No [label="NO"]; Inert_Atmosphere [label="Ensure Strictly Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; Increase_Loading [label="Increase Catalyst Loading", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Reagents [label="Check Reagent Purity\nand Stoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_PDB; Check_PDB -> Use_Surrogate [label="YES"]; Use_Surrogate -> Optimize_Base; Optimize_Base -> Lower_Temp; Lower_Temp -> Optimize_Catalyst;
Check_PDB -> Check_Catalyst [label="NO"]; Check_Catalyst -> Inert_Atmosphere [label="YES (Sluggish Reaction)"]; Inert_Atmosphere -> Increase_Loading; Check_Catalyst -> Check_Reagents [label="NO"]; } .dot Caption: A decision-tree workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling Using a MIDA Boronate Ester (Slow-Release)
This protocol is recommended for challenging couplings where the corresponding boronic acid is known to be unstable.[14]
-
Reagent Preparation: In a glovebox or under a positive flow of an inert gas, add the aryl/heteroaryl halide (1.0 equiv.), the electron-deficient MIDA boronate (1.2-1.5 equiv.), a mild base such as finely ground K₃PO₄ (3.0-5.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ / SPhos, 2-5 mol%) to an oven-dried reaction vessel.[2][14]
-
Solvent Addition: Add a degassed solvent mixture. A common and effective choice is a 5:1 to 10:1 mixture of an organic solvent to water (e.g., dioxane/H₂O or THF/H₂O).[2][14] The minimal amount of water is necessary to facilitate the slow hydrolysis of the MIDA boronate.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by LC-MS or TLC. Be aware that slow-release strategies may require longer reaction times for optimal conversion.
-
Work-up and Purification: After the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: ¹H NMR Assay to Quantify Protodeboronation Rate
This protocol allows for the determination of the stability of a boronic acid under specific reaction conditions.
-
Sample Preparation: Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture).
-
Reaction Setup: In an NMR tube, combine the electron-deficient boronic acid, the base, and the solvent system you intend to use for the coupling reaction. Omit the palladium catalyst and the coupling partner. Add a known amount of the internal standard stock solution.
-
Data Acquisition: Acquire a ¹H NMR spectrum immediately after mixing (t=0). Continue to acquire spectra at regular time intervals while maintaining the tube at the intended reaction temperature.
-
Data Analysis: Integrate the signals corresponding to a proton on the aryl ring of the boronic acid and a proton on the protodeboronated byproduct, relative to the integration of the internal standard. Plot the concentration of the boronic acid versus time to determine its rate of decomposition (half-life) under those specific conditions.
Quantitative Data Summary
The stability of boronic acids and their derivatives is highly dependent on the specific substrate and reaction conditions. The following table summarizes general trends and the relative stability of different boron reagents.
| Boron Reagent Type | Relative Stability | Key Advantages | Key Disadvantages |
| Boronic Acid R-B(OH)₂ | Low to Moderate | Commercially available; no deprotection needed. | Prone to protodeboronation, oxidation, and trimerization (boroxine formation).[9] |
| Pinacol Boronate R-B(pin) | Moderate | Generally more stable than boronic acids; good for purification.[9] | Can still hydrolyze and protodeboronate under basic conditions.[5] |
| Trifluoroborate Salt R-BF₃K | High | Highly stable, crystalline solids; enables slow release of boronic acid.[1] | Requires specific conditions for in situ hydrolysis.[2] |
| MIDA Boronate R-B(MIDA) | Very High | Exceptionally stable, air-stable solids; tunable slow release.[1][15] | Requires an additional synthetic step to prepare; deprotection needed.[2] |
This summary is a general guide. Stability can vary significantly based on the specific aryl or heteroaryl group attached to the boron.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
optimizing reaction temperature and time for 2,4-Bis(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for 2,4-Bis(trifluoromethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: this compound is an electron-deficient boronic acid due to the presence of two strongly electron-withdrawing trifluoromethyl groups. This property can present several challenges:
-
Slower Reaction Rates: Electron-deficient boronic acids can exhibit slower rates of transmetalation in the Suzuki-Miyaura catalytic cycle.
-
Competing Side Reactions: The primary competing side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base. Homocoupling of the boronic acid can also occur.
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical to achieve efficient coupling with electron-deficient partners.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What should I check first?
A2: When encountering low or no yield, a systematic check of the following parameters is recommended:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). The palladium(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.
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Solvent and Reagent Quality: Use anhydrous solvents and ensure the purity of all reagents, including the aryl halide, base, and the boronic acid itself.
-
Catalyst and Ligand Activity: The palladium source and ligand should be of high quality and handled under inert conditions. For challenging couplings, consider using pre-formed, air-stable palladium precatalysts.
-
Base Selection: The choice and quality of the base are crucial. Ensure the base is finely powdered and anhydrous.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction with this compound?
A3: A good starting point for optimizing your reaction would be to use a palladium catalyst with a phosphine ligand, a suitable base, and an appropriate solvent system. Based on literature, a common set of conditions involves heating the reaction mixture. For a detailed protocol, please refer to the Experimental Protocols section.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air-stable. |
| Poor quality of reagents or solvents. | Use freshly distilled and degassed solvents. Ensure the boronic acid and aryl halide are pure. | |
| Inappropriate base. | The base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous and finely ground. | |
| Presence of Homocoupled Product | Oxygen in the reaction mixture. | Thoroughly degas the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Use of a Pd(II) precatalyst without complete reduction to Pd(0). | The use of a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction. | |
| Significant Protodeboronation | Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and time. Monitor the reaction progress by TLC or GC-MS to avoid prolonged heating after the reaction is complete. | |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading. | Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%). |
| Suboptimal reaction temperature or time. | Systematically vary the reaction temperature and time to find the optimal conditions. Refer to the Data Presentation section for examples. |
Data Presentation
The following table summarizes reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides, providing a comparative overview of how temperature and time can affect the reaction outcome.
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-2-nitroaniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 12 | Not specified, but successful coupling | [1] |
| Aryl Bromide (unspecified) | Pd(PPh₃)₄ | Ba(OH)₂ | 1,2-Dimethoxyethane/Water | Not specified | Not specified | Not specified, but successful coupling | [2] |
| Fluorobenzene | Not specified | Not specified | Fluorobenzene | 85 (Reflux) | 24 | 64 | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-Iodo-2-nitroaniline)[1]
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)[1]
-
Base (e.g., Potassium carbonate, K₂CO₃)[1]
-
Solvent system (e.g., Toluene, Ethanol, and Water in a 2:1:1 ratio)[1]
-
Anhydrous, degassed solvents
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.5 equivalents), the aryl halide (1.0 equivalent), and the base (3.0 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., 0.1 equivalents of Pd(PPh₃)₄).[1]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically after 12 hours), cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues in the Suzuki-Miyaura coupling of this compound.
Caption: A decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Purification Strategies for Products from 2,4-Bis(trifluoromethyl)phenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 2,4-Bis(trifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: In Suzuki-Miyaura cross-coupling reactions, the most common impurities include:
-
Unreacted this compound: Due to its electron-deficient nature, this boronic acid can be prone to decomposition or may not be fully consumed in the reaction.
-
Homocoupling byproduct: The self-coupling of this compound to form 2,2',4,4'-tetrakis(trifluoromethyl)biphenyl is a significant side reaction, particularly in the presence of oxygen.[1][2]
-
Unreacted aryl halide/triflate: The other coupling partner may not be fully consumed.
-
Dehalogenated byproduct: The aryl halide starting material can undergo hydrodehalogenation, leading to an arene byproduct.[3]
-
Residual palladium catalyst: Trace amounts of the palladium catalyst used in the coupling reaction often remain in the crude product.
In dehydrative amidation reactions where this compound is used as a catalyst, the primary impurities are typically unreacted starting materials (carboxylic acid and amine).
Q2: What is the initial and most crucial step in the purification of products from these reactions?
A2: A standard aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts (from the base) and other water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water and brine.
Q3: How can I effectively remove unreacted this compound from my crude product?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer during extraction.
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with Thin Layer Chromatography (TLC) to find the optimal separation conditions. If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method. In some challenging cases, the homocoupling byproduct of highly fluorinated boronic acids may be inseparable by common purification techniques.[1]
Q5: Why is removing the residual palladium catalyst important, and what are the best methods?
A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements. Common methods include filtration of the reaction mixture through a pad of celite to remove heterogeneous catalysts. For homogeneous catalysts, metal scavengers (functionalized silica or polymers that chelate the metal) can be used. After stirring the crude product solution with the scavenger, it can be removed by filtration.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant amount of homocoupling byproduct observed. | 1. Presence of oxygen in the reaction.[2]2. The electron-deficient nature of the boronic acid makes it prone to homocoupling.[4] | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen).2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.3. For purification, careful column chromatography or recrystallization is required. |
| Low to no yield of the desired cross-coupled product. | 1. Inactive catalyst.2. Deboronation of the this compound under basic conditions.[1]3. Inappropriate choice of base or solvent. | 1. Use a fresh, active palladium catalyst and ligand.2. Use milder bases like K₃PO₄ or Cs₂CO₃. Consider using the boronic acid as its more stable pinacol ester derivative.3. Screen different solvents and bases to optimize the reaction conditions. |
| Product appears as an oil and will not crystallize. | 1. Presence of impurities inhibiting crystallization.2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.2. If the product is an oil, purification by chromatography is the most appropriate method. |
| Difficulty separating the product from the starting aryl halide. | The polarity of the product and the starting material are very similar. | 1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS.2. If separation is still difficult, try a different column chromatography solvent system or consider preparative HPLC. |
Experimental Protocols
Protocol 1: General Work-up and Purification for a Suzuki-Miyaura Coupling Reaction
-
Quenching the Reaction: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Aqueous Work-up: Dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and then brine. To remove unreacted boronic acid, a wash with a mild aqueous base (e.g., 1M Na₂CO₃) can be performed before the water and brine washes.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis. A common starting point is a gradient of ethyl acetate in hexanes.
-
Final Product Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the final product under high vacuum and characterize by NMR, mass spectrometry, and other relevant analytical techniques.
Protocol 2: Work-up and Purification for Dehydrative Amidation (Catalyst Application)
This protocol is adapted from a procedure where this compound is used as a catalyst for the formation of N-benzylbenzamide.[5]
-
Catalyst and Solids Removal: After the reaction is complete, filter the reaction mixture through a pad of celite and wash the pad with ethyl acetate.[5]
-
Aqueous Washes: Transfer the filtrate to a separatory funnel and wash sequentially with 2M HCl (aq), saturated NaHCO₃ (aq), and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[5]
-
Yield Determination: The resulting solid can be weighed to determine the yield. In the cited example, N-benzylbenzamide was obtained as a white solid with a 64% yield.[5]
Data Presentation
Table 1: Impact of Reaction Components on Byproduct Formation in Suzuki-Miyaura Couplings
| Reaction Component | Observation | Impact on Purification | Reference |
| Base | Strong alkoxide bases (e.g., NaOEt) can lead to increased hydrodehalogenation of the aryl halide. | Increased levels of the dehalogenated byproduct, which may be difficult to separate from the desired product. | [3] |
| Solvent | Protic solvents like alcohols can sometimes contribute to dehalogenation. | May necessitate more careful chromatographic separation. | [3] |
| Ligand | The choice of phosphine ligand can significantly impact the amount of side product formation. For hindered and electron-poor substrates, specialized ligands like SPhos can improve yields of the desired product. | Using an optimal ligand can lead to a cleaner reaction profile, simplifying purification. | [4] |
| Atmosphere | The presence of oxygen promotes the homocoupling of the boronic acid. | A high concentration of the homocoupled byproduct can complicate purification, sometimes being inseparable from the product.[1][2] | [1][2] |
Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting guide for excessive homocoupling byproduct formation.
References
common side reactions with polyfluorinated phenylboronic acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with polyfluorinated phenylboronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during their use in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with polyfluorinated phenylboronic acids?
A1: The two most prevalent side reactions are protodeboronation and homocoupling . Polyfluorinated phenylboronic acids are particularly susceptible to these reactions due to the electron-withdrawing nature of the fluorine atoms, which increases the Lewis acidity of the boron center and can destabilize the carbon-boron bond, especially under basic conditions.[1][2]
Q2: What is protodeboronation and what causes it?
A2: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of a polyfluorinated arene. This reaction is primarily caused by:
-
High pH (basic conditions): Basic conditions, often required for Suzuki-Miyaura coupling, promote the formation of arylboronate species that are more susceptible to protonolysis.[3][4]
-
Presence of water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[5]
-
Elevated temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[6][7]
-
Catalyst effects: In some cases, the palladium catalyst itself can promote protodeboronation.
Q3: What is homocoupling and what are its primary causes?
A3: Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl. The main causes include:
-
Presence of oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[1][8]
-
Palladium(II) species: The presence of Pd(II) species, either from the precatalyst or from the oxidation of Pd(0), can mediate the homocoupling reaction.[1][9]
-
Reaction conditions: High temperatures and certain bases can also favor homocoupling.
Q4: How does the degree and position of fluorination affect the stability of phenylboronic acids?
A4: Increased fluorination generally decreases the stability of phenylboronic acids.[6] Phenylboronic acids with two fluorine atoms in the ortho positions are often less stable.[6] The strong electron-withdrawing effects of multiple fluorine substituents make the boronic acid more prone to protodeboronation under basic conditions.[2]
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupled product and significant formation of the protodeboronated byproduct.
This is a common issue when working with polyfluorinated phenylboronic acids. The following steps can help troubleshoot and optimize your reaction to favor the desired cross-coupling over protodeboronation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to protodeboronation.
Detailed Troubleshooting Steps:
-
Modify the Base:
-
Problem: Strong bases can accelerate protodeboronation.
-
Solution: Switch to a milder base. For example, if you are using NaOH or KOH, consider switching to K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] The choice of base can be critical, and screening a few options is often necessary.
-
-
Lower the Reaction Temperature:
-
Problem: High temperatures increase the rate of protodeboronation.
-
Solution: Attempt the reaction at a lower temperature. Even a reduction of 10-20 °C can significantly suppress the side reaction without completely halting the desired coupling. It may require a longer reaction time to achieve full conversion.
-
-
Ensure Anhydrous Conditions:
-
Problem: Water is a proton source for protodeboronation.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If the reaction requires an aqueous base, use the minimum amount of degassed water necessary to dissolve the base.
-
-
Use a Boronic Ester:
-
Problem: The free boronic acid is highly susceptible to protodeboronation.
-
Solution: Convert the polyfluorinated phenylboronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a MIDA (N-methyliminodiacetic acid) boronate. These esters provide a slow release of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[3]
-
Issue 2: Significant formation of the homocoupled biaryl byproduct.
Homocoupling reduces the yield of the desired product and can lead to purification challenges. The following strategies can help minimize this side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Troubleshooting Steps:
-
Improve Degassing:
-
Problem: The presence of oxygen is a major driver of homocoupling.[1]
-
Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period (30-60 minutes) or by using the freeze-pump-thaw method (at least three cycles) for more sensitive reactions.[8]
-
-
Optimize the Palladium Source:
-
Problem: Pd(II) species promote homocoupling.
-
Solution: Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure that the reaction conditions efficiently reduce it to the active Pd(0) state. Sometimes, adding a small amount of a mild reducing agent can be beneficial.[10]
-
-
Slow Addition of the Boronic Acid:
-
Problem: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.
-
Solution: Add the polyfluorinated phenylboronic acid (or its ester) slowly to the reaction mixture over a period of time using a syringe pump.[8] This keeps the instantaneous concentration of the boronic acid low, thus disfavoring homocoupling.
-
Data Presentation
The following tables provide an illustrative summary of how different reaction parameters can influence the outcome of a Suzuki-Miyaura coupling with a generic polyfluorinated phenylboronic acid. The values are representative and intended to guide optimization efforts.
Table 1: Effect of Base on Product Distribution
| Base (2 equiv.) | Solvent | Temperature (°C) | Desired Product (%) | Protodeboronation (%) | Homocoupling (%) |
| NaOH | Dioxane/H₂O | 100 | 35 | 55 | 10 |
| K₂CO₃ | Dioxane/H₂O | 100 | 70 | 20 | 10 |
| Cs₂CO₃ | Dioxane/H₂O | 100 | 85 | 10 | 5 |
| K₃PO₄ | Dioxane/H₂O | 100 | 80 | 15 | 5 |
Table 2: Effect of Temperature on Product Distribution
| Temperature (°C) | Base | Solvent | Desired Product (%) | Protodeboronation (%) | Homocoupling (%) |
| 100 | K₂CO₃ | Dioxane/H₂O | 70 | 20 | 10 |
| 80 | K₂CO₃ | Dioxane/H₂O | 85 | 10 | 5 |
| 60 | K₂CO₃ | Dioxane/H₂O | 75* | 5 | <5 |
*Longer reaction time may be required.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Polyfluorinated Phenylboronic Acid
This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the base, solvent, and temperature may be necessary.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
Polyfluorinated phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)
-
Anhydrous sodium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, polyfluorinated phenylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using a Polyfluorinated Phenylboronic Acid Pinacol Ester to Minimize Side Reactions
This protocol is recommended when significant protodeboronation is observed with the free boronic acid.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
Polyfluorinated phenylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., anhydrous 1,4-dioxane)
-
Anhydrous sodium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine
Procedure:
-
Follow steps 1-4 of Protocol 1, using the pinacol ester, K₃PO₄, and anhydrous dioxane.
-
Heat the reaction mixture to a higher temperature if necessary (e.g., 100 °C) and stir until the reaction is complete.
-
Follow steps 6-9 of Protocol 1 for workup and purification.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Competing Reaction Pathways
Caption: Competing reaction pathways for polyfluorinated phenylboronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
effect of base and solvent on 2,4-Bis(trifluoromethyl)phenylboronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,4-Bis(trifluoromethyl)phenylboronic acid under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use.
Troubleshooting Guide
Low yields or reaction failures when using this compound can often be attributed to its degradation. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly increases the Lewis acidity of the boronic acid, influencing its stability.[1][2] Key factors to consider are the choice of base and solvent, as well as the presence of water and oxygen.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation in Suzuki-Miyaura Coupling | Protodeboronation: The C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is often accelerated by strong bases and protic solvents, especially water. | - Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong hydroxides. - Employ anhydrous reaction conditions where possible. If water is necessary, use a biphasic system or a minimal amount. - Consider using boronic esters (e.g., pinacol or MIDA esters) which exhibit greater stability.[3][4] |
| Oxidative Degradation: The boronic acid is oxidized to the corresponding phenol. This can be promoted by residual oxygen in the reaction mixture. | - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen). - Use fresh, high-purity reagents. | |
| Formation of Boroxine: Dehydration of the boronic acid can lead to the formation of a cyclic trimer (boroxine), which can be less reactive in some coupling reactions. | - Store the boronic acid in a desiccator over a drying agent. - If boroxine formation is suspected, the boronic acid can sometimes be regenerated by dissolving it in a suitable solvent and adding a controlled amount of water. | |
| Inconsistent Results | Variable Reagent Quality: The purity and water content of the boronic acid can vary between batches. | - Check the purity of the boronic acid by NMR before use. - Dry the boronic acid under vacuum before use, especially if it has been stored for an extended period. |
| Solvent Effects: The stability of the boronic acid can be highly dependent on the solvent. | - For reactions, aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents. - If a protic solvent is required, consider using it in combination with an aprotic solvent to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: How do the trifluoromethyl groups affect the stability of this compound?
A1: The two electron-withdrawing trifluoromethyl groups increase the Lewis acidity of the boron atom.[1][2] This makes the boronic acid more susceptible to nucleophilic attack, including by hydroxide ions, which can lead to faster protodeboronation, especially under basic conditions.
Q2: What is the optimal pH for storing solutions of this compound?
Q3: Can I use common inorganic bases like NaOH or KOH with this boronic acid?
A3: While they can be used, strong bases like NaOH and KOH can promote the rapid degradation of electron-deficient boronic acids. Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally recommended to minimize protodeboronation.[3]
Q4: Which solvents are recommended for reactions involving this compound?
A4: Aprotic solvents are generally preferred to enhance stability. Common choices for Suzuki-Miyaura coupling reactions include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[5] If a co-solvent is needed to dissolve the base, minimal amounts of degassed water can be used, but purely aqueous or protic solvent systems should be avoided if possible.
Q5: How can I monitor the stability of my this compound sample?
A5: ¹H NMR spectroscopy is a convenient method to assess the purity and monitor the degradation of your boronic acid.[6][7][8] Degradation can be observed by the appearance of signals corresponding to the protodeboronated product (1,3-bis(trifluoromethyl)benzene) or the oxidized product (2,4-bis(trifluoromethyl)phenol).
Data on Solvent and Base Effects
While precise kinetic data for the degradation of this compound is not extensively published, the following tables provide a qualitative and semi-quantitative summary of expected stability based on general principles for electron-deficient arylboronic acids.
Table 1: Qualitative Stability in Common Solvents
| Solvent | Polarity | Protic/Aprotic | Expected Stability | Rationale |
| Toluene | Nonpolar | Aprotic | High | Low water miscibility and aprotic nature minimize hydrolysis and protodeboronation. |
| 1,4-Dioxane | Polar | Aprotic | High | A common aprotic solvent for Suzuki-Miyaura reactions, offering good stability.[5] |
| Tetrahydrofuran (THF) | Polar | Aprotic | Moderate to High | Generally good, but can contain peroxides which may lead to oxidative degradation. |
| Acetonitrile | Polar | Aprotic | Moderate | Can be used, but its polarity may facilitate interactions with residual water. |
| Methanol/Ethanol | Polar | Protic | Low | Protic nature can readily facilitate protodeboronation, especially in the presence of a base. |
| Water | Polar | Protic | Very Low | Promotes rapid hydrolysis and protodeboronation.[3] |
Table 2: Semi-Quantitative Effect of Base on Stability
| Base | Strength | pKa of Conjugate Acid | Expected Rate of Protodeboronation | Recommendation |
| NaOH | Strong | ~15.7 | Very High | Not recommended for prolonged reaction times. |
| KOH | Strong | ~15.7 | Very High | Not recommended for prolonged reaction times. |
| K₂CO₃ | Moderate | ~10.3 | Moderate | A good choice for many applications. |
| Cs₂CO₃ | Moderate | ~10.3 | Moderate | Often gives good results, similar to K₂CO₃. |
| K₃PO₄ | Weak | ~12.3 | Low to Moderate | A milder base that is often effective and minimizes degradation.[3] |
| Triethylamine (TEA) | Weak | ~10.8 | Low | Can be used, but may be less effective in promoting the catalytic cycle in some cases. |
Experimental Protocols
Protocol 1: Monitoring Stability by ¹H NMR Spectroscopy
This protocol allows for the qualitative and semi-quantitative assessment of the stability of this compound under specific conditions.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Base of interest (e.g., K₂CO₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent (e.g., 10 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent (e.g., 5 mg/mL).
-
In an NMR tube, combine a known volume of the boronic acid stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
To the NMR tube, add the base or other reagent being tested.
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1h, 4h, 12h, 24h).
-
Analyze the spectra by comparing the integration of the aromatic protons of the boronic acid to the integration of the internal standard. The appearance of new signals corresponding to degradation products should also be monitored.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Experimental workflow for monitoring stability via ¹H NMR spectroscopy.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Challenging Suzuki-Miyaura Couplings
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted solutions to common challenges encountered during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield
Q1: My Suzuki-Miyaura coupling reaction has resulted in a very low yield or no product at all. What are the primary factors I should investigate?
A1: A low or nonexistent yield in a Suzuki-Miyaura coupling can often be attributed to one or more of the following critical factors: the quality and stability of your reagents, the activity of the catalyst, and the reaction conditions. A systematic check of these components is the most effective troubleshooting approach.
Initial Checks:
-
Reagent Integrity:
-
Boronic Acid/Ester Stability: Boronic acids, particularly electron-deficient and heteroaryl variants, are susceptible to degradation through processes like protodeboronation.[1] It is recommended to use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or a MIDA boronate.[1]
-
Aryl Halide Reactivity: The reactivity of the aryl halide is crucial. The general trend is I > Br > OTf >> Cl.[2] Couplings involving aryl chlorides are notably more challenging and often necessitate specialized, highly active catalyst systems.[2][3]
-
Base and Solvent Purity: Ensure that the base is of high purity and the solvents are anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst.[4]
-
-
Catalyst and Ligand Activity:
-
Catalyst Degradation: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[1] It is advisable to use fresh catalyst and ligand that have been stored under an inert atmosphere.
-
Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.[5]
-
-
Reaction Environment:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands.[4] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen.
-
A logical workflow for troubleshooting low conversion is essential. The following diagram illustrates a systematic approach to identifying and resolving the root cause.
Issue 2: Prominent Side Reactions
Q2: My reaction is producing significant byproducts. How can I identify and minimize the most common side reactions?
A2: The formation of byproducts not only consumes starting materials, reducing the yield of the desired product, but also complicates purification.[6] Understanding the common side reactions is key to adjusting your reaction conditions to mitigate them.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1] This is particularly problematic with electron-deficient or heteroaryl boronic acids.
-
Solutions:
-
Use a milder base: Strong bases can promote protodeboronation. Consider using bases like K₃PO₄ or Cs₂CO₃.
-
Anhydrous conditions: Water can be a proton source for this side reaction.[1]
-
More stable boron reagents: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[1] These reagents often release the boronic acid slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Lower temperature and shorter reaction time: These adjustments can reduce the extent of this side reaction.[1]
-
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct. It is often promoted by the presence of oxygen or an excess of Pd(II) species.[1][5]
-
Solutions:
-
Rigorous degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.[4]
-
Use a Pd(0) source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.[1]
-
Appropriate ligand choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway.[1]
-
-
-
Dehalogenation: This involves the replacement of the halide on the electrophile with a hydrogen atom.[6]
-
Solutions: This side reaction can be complex and may require a careful re-evaluation of the catalyst system and reaction conditions. Screening different ligands and bases can sometimes help to suppress this pathway.
-
The following decision tree can guide the selection of key reaction components to minimize common side reactions.
Issue 3: Difficulty with Challenging Substrates
Q3: I am working with a sterically hindered substrate or an electron-rich/poor aryl chloride and the reaction is not proceeding efficiently. What modifications should I consider?
A3: Challenging substrates often require more specialized conditions to overcome high activation barriers for key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1][7]
-
For Sterically Hindered Substrates:
-
Catalyst System: The use of bulky, electron-rich ligands is often essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they promote the reductive elimination step and stabilize the catalyst.[1][7]
-
Reaction Conditions: Higher reaction temperatures may be necessary to overcome steric repulsion.
-
-
For Aryl Chlorides:
-
Catalyst System: The high bond strength of the C-Cl bond makes oxidative addition the rate-determining step.[3] Highly active catalyst systems employing electron-rich and bulky ligands are required to facilitate this step.[2][3]
-
Base Selection: Stronger bases are often needed for reactions with aryl chlorides.
-
Table 1: Recommended Catalyst Systems for Challenging Substrates
| Substrate Type | Palladium Source | Ligand | Typical Pd Loading (mol%) | Typical Ligand:Pd Ratio | Notes |
| Sterically Hindered | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos | 1 - 2 | 2:1 - 4:1 | Excellent for promoting reductive elimination of bulky products.[1][7] |
| Aryl Chlorides (electron-neutral/rich) | Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos, BrettPhos | 1 - 3 | 2:1 - 4:1 | Highly electron-rich ligands facilitate the challenging oxidative addition step. |
| Aryl Chlorides (electron-poor) | Pd(OAc)₂ | cataCXium® A | 1 - 2 | 2:1 | Effective for electron-deficient aryl chlorides. |
| Heteroaryl Chlorides | Pd₂(dba)₃ | SPhos | 1.5 | 2.4:1 | A robust system for challenging heteroaryl couplings.[4] |
Issue 4: Optimizing Reaction Parameters
Q4: How do I systematically optimize the base, solvent, and temperature for my Suzuki-Miyaura coupling?
A4: The interplay between the base, solvent, and temperature is critical for a successful Suzuki-Miyaura coupling. A systematic approach to optimizing these parameters is often necessary, especially for challenging reactions.
Base Selection
The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[8] The choice of base can significantly impact the reaction yield.[8]
Table 2: Guide to Base Selection in Suzuki-Miyaura Couplings
| Base | Typical Equivalents | Common Solvents | Notes |
| K₂CO₃ | 2 - 3 | Toluene/H₂O, Dioxane/H₂O, DMF | A common and effective base for a wide range of substrates. |
| K₃PO₄ | 2 - 3 | Toluene, Dioxane, THF | A stronger, non-nucleophilic base, particularly effective for nitrogen-containing heterocycles and sterically hindered substrates.[4] |
| Cs₂CO₃ | 2 - 3 | Dioxane, Toluene | Often provides higher yields, especially in difficult couplings (the "caesium effect"). |
| KF | 2 - 3 | THF, Dioxane | A milder base, useful when substrates are base-sensitive. |
| NaOH, KOH | 2 - 3 | Toluene/H₂O, Ethanol/H₂O | Strong bases that can be effective but may lead to side reactions with sensitive substrates.[9] |
| Organic Bases (e.g., Et₃N, DIPEA) | 2 - 4 | Toluene, THF | Generally less effective than inorganic bases for most Suzuki couplings. |
Solvent and Temperature
The solvent influences the solubility of reagents and the stability of catalytic intermediates.[10] The temperature affects the reaction rate, and higher temperatures are often required for less reactive substrates.[11]
Table 3: Common Solvents and Typical Temperature Ranges
| Solvent System | Typical Temperature Range (°C) | Notes |
| Toluene / H₂O | 80 - 110 | A widely used biphasic system. |
| Dioxane / H₂O | 80 - 100 | Another common biphasic system. |
| THF / H₂O | 60 - 70 (reflux) | Lower boiling point, suitable for more reactive substrates. |
| DMF | 80 - 120 | A polar aprotic solvent, can be effective but may be difficult to remove. |
| Ethanol / H₂O | 70 - 80 (reflux) | A "greener" solvent option. |
Issue 5: Purification Challenges
Q5: I am having difficulty purifying my product and removing residual palladium.
A5: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and residual palladium catalyst.
-
Removing Boronic Acid-Related Impurities: An aqueous basic wash (e.g., with 1M NaOH) during the workup can help remove unreacted boronic acid and its byproducts.
-
Chromatography: Flash column chromatography is the most common method for purifying the final product. Careful selection of the solvent system is crucial for good separation.
-
Palladium Removal: Residual palladium can be problematic, especially in pharmaceutical applications.
-
Filtration: If palladium black has formed, a filtration through Celite® can remove the insoluble metal.[12]
-
Metal Scavengers: For soluble palladium species, treatment of the product solution with a metal scavenger (e.g., silica-based scavengers with thiol or amine functionalities) is a highly effective method.[12][13]
-
Activated Carbon: Stirring the product solution with activated carbon can also help to adsorb residual palladium.[12]
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to remove both organic impurities and residual metal.[12]
-
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling under Inert Atmosphere
This protocol provides a general guideline for setting up a Suzuki-Miyaura reaction. It should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Degassed water (if required for the reaction)
Procedure:
-
Reaction Setup: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Screening of Reaction Conditions
For challenging couplings, a systematic screening of catalysts, ligands, bases, and solvents is often the most efficient path to a successful reaction. High-throughput experimentation (HTE) platforms are ideal for this purpose. If HTE is not available, a series of small-scale reactions can be set up in parallel.
Procedure:
-
Array Setup: In an array of reaction vials (e.g., in a 24-well plate), dispense the aryl halide and boronic acid from stock solutions.
-
Variable Addition: Add different catalysts, ligands, and bases to individual vials or rows of vials.
-
Solvent Addition: Add the desired solvent to each vial.
-
Inerting: Place the reaction block in an inert atmosphere box or glovebox to seal.
-
Reaction: Heat the block to the desired temperature with stirring.
-
Analysis: After the reaction time, quench the reactions and analyze the outcome of each by LC-MS or GC-MS to determine the optimal conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. | Semantic Scholar [semanticscholar.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of 2,4-Bis(trifluoromethyl)phenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of 2,4-bis(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it problematic with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct (in this case, 2,2',4,4'-tetrakis(trifluoromethyl)biphenyl). This is particularly problematic as it consumes the valuable boronic acid, reduces the yield of the desired cross-coupled product, and the resulting byproduct can be difficult to separate during purification due to structural similarities with the target molecule.[1] Electron-deficient boronic acids, such as this compound, can be particularly susceptible to this side reaction under certain conditions.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then directly mediate the homocoupling of the boronic acid.[4][5] The use of a Pd(II) precatalyst can also lead to homocoupling during its initial reduction to the active Pd(0) state.
Q3: How can I detect the formation of the homocoupling byproduct in my reaction?
A3: The homocoupling byproduct can typically be identified by analytical techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. You will observe a lower than expected yield of your desired product and the appearance of a new, often less polar, spot on the TLC plate or a corresponding peak in the LC-MS or NMR spectrum.
Q4: Are there alternative boron reagents to this compound that might be less prone to homocoupling?
A4: Yes, using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling. These reagents provide a slower, more controlled release of the boronic acid into the catalytic cycle, which can help to minimize its decomposition and side reactions.[6] Potassium trifluoroborate salts are another alternative that can offer enhanced stability.[7]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Significant formation of the homocoupling byproduct is observed.
-
Potential Cause: Presence of dissolved oxygen in the reaction mixture.
-
Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for an extended period (30-60 minutes) or by performing several freeze-pump-thaw cycles for more sensitive reactions.[2][3] Ensure the reaction is carried out under a positive pressure of an inert atmosphere.
-
-
Potential Cause: Use of a Palladium(II) precatalyst.
-
Solution: Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[3] If a Pd(II) source is unavoidable, consider the addition of a mild reducing agent, such as potassium formate, to facilitate its reduction to the active Pd(0) species without promoting unwanted side reactions.[2]
-
-
Potential Cause: Suboptimal choice of base.
-
Solution: The choice of base is critical, especially for electron-deficient boronic acids. Stronger bases can sometimes promote side reactions. For fluorinated phenylboronic acids, weaker bases like potassium carbonate (K₂CO₃) have been shown to be effective in reducing homocoupling.[1] It is advisable to screen different bases to find the optimal one for your specific substrate combination.
-
-
Potential Cause: Inappropriate ligand selection.
Issue 2: Low yield of the desired cross-coupled product, even with minimal homocoupling.
-
Potential Cause: Catalyst deactivation.
-
Solution: Optimize the reaction temperature. Excessive heat can lead to the decomposition of the palladium catalyst.[2] Monitor the reaction progress and avoid unnecessarily high temperatures or prolonged reaction times.
-
-
Potential Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress carefully using TLC or LC-MS. If the reaction appears to have stalled, consider extending the reaction time. However, be mindful that prolonged reaction times can sometimes lead to increased side product formation.
-
Issue 3: Difficulty in purifying the final product from the homocoupling byproduct.
-
Potential Cause: Similar polarity of the desired product and the homocoupling byproduct.
-
Solution: If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. Recrystallization may also be an effective alternative purification method.[2]
-
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the desired product and the formation of the homocoupling byproduct in Suzuki-Miyaura reactions involving electron-deficient arylboronic acids.
Table 1: Effect of Base on Homocoupling of Pentafluorophenylboronic Acid
| Entry | Ligand | Base | Yield of Cross-Coupled Product (%) | Homocoupling (%) |
| 1 | XPhos | Na₂CO₃ | 36 | >2 |
| 2 | XPhos | K₂CO₃ | 55 | <1 |
| 3 | SPhos | Na₂CO₃ | 51 | 6 |
| 4 | SPhos | K₂CO₃ | 69 | <1 |
Reaction Conditions: 1 equiv. pentafluorophenylboronic acid, 1 equiv. aryl iodide, 2.2 equiv. base, 5 mol % Pd₂(dba)₃, 10 mol % ligand, THF/Toluene/H₂O (3:3:1), 95 °C, 16 h. Data adapted from a study on polyfluorinated biphenyls.[1]
Table 2: Effect of Ligand on Homocoupling of Pentafluorophenylboronic Acid
| Entry | Ligand | Yield of Cross-Coupled Product (%) | Homocoupling (%) |
| 1 | XPhos | 36 | >2 |
| 2 | SPhos | 51 | 6 |
| 3 | RuPhos | 99 | <1 |
| 4 | JohnPhos | 38 | 13 |
| 5 | DavePhos | 70 | 0 |
Reaction Conditions: 1 equiv. pentafluorophenylboronic acid, 1 equiv. aryl iodide, 2.2 equiv. Na₂CO₃, 5 mol % Pd₂(dba)₃, 15 mol % ligand, 95 °C, 60 h. Data adapted from a study on polyfluorinated biphenyls.[1]
Experimental Protocols
General Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for performing a Suzuki-Miyaura coupling while minimizing the risk of homocoupling. Optimization for specific substrates may be required.
-
Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Degassing the Solvent: Degas the chosen solvent (e.g., a mixture of toluene, THF, and water) by sparging with argon or nitrogen for at least 30-60 minutes. For highly sensitive reactions, perform three freeze-pump-thaw cycles.[2][3]
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium precatalyst (e.g., a Pd(0) source like Pd₂(dba)₃ with a suitable ligand like SPhos, 1-5 mol%). Add the degassed solvent via syringe.
-
Reagent Addition: In a separate flask, dissolve the this compound (1.2-1.5 equiv.) in a minimal amount of the degassed solvent. Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. This slow addition helps to keep the instantaneous concentration of the boronic acid low, thus disfavoring homocoupling.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for minimizing homocoupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with Fluorinated Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation when using fluorinated boronic acids in cross-coupling reactions. Our goal is to help you diagnose and resolve issues to maintain optimal catalyst performance and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation and side reactions encountered when working with fluorinated boronic acids.
Q1: My Suzuki-Miyaura coupling reaction with a fluorinated boronic acid is sluggish or has a low yield. What are the primary causes?
A1: Low conversion or yield in Suzuki-Miyaura couplings involving fluorinated boronic acids is a common issue that can stem from several factors. The electron-withdrawing nature of fluorine substituents makes the boronic acid more susceptible to certain deactivation pathways.[1] Key issues include:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[1][2] Fluorinated arylboronic acids are particularly prone to this issue.[1]
-
Catalyst Inactivation: The palladium catalyst can be deactivated through various mechanisms. Oxygen contamination can lead to catalyst decomposition, while fluoride ions, sometimes present in the reaction, can interact with the catalyst and inhibit its activity.[3][4][5][6]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and ligand is critical. An inappropriate base can accelerate protodeboronation, while the wrong ligand may not adequately stabilize the palladium catalyst.[7][8]
Q2: What is protodeboronation and how can I minimize it with fluorinated boronic acids?
A2: Protodeboronation is a hydrolytic process that cleaves the C-B bond, replacing the boronic acid moiety with a hydrogen atom. Fluorinated boronic acids are particularly susceptible to this side reaction.[1] To minimize protodeboronation:
-
Use Milder Bases: Strong bases can promote protodeboronation. Weaker inorganic bases like K₃PO₄, Cs₂CO₃, or even CsF can provide superior yields by minimizing this side reaction.[7]
-
Convert to a More Stable Ester: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, is a highly effective strategy. These esters exhibit greater stability at high pH compared to the free boronic acids.[1][2][7]
-
Control Water Content: While some water is often necessary for the Suzuki coupling, excessive amounts can facilitate hydrolysis. Use a carefully optimized amount of degassed water in your solvent system.[9]
-
Lower Reaction Temperature: If the catalyst system is sufficiently active, running the reaction at a lower temperature can reduce the rate of protodeboronation.[7]
Q3: I am observing significant homocoupling of my fluorinated boronic acid. What is the cause and how can I prevent it?
A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is often a sign of catalyst deactivation or the presence of an oxidant, typically oxygen.[6][10] This side reaction competes with the desired cross-coupling pathway. To prevent it:
-
Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen, or through several freeze-pump-thaw cycles.[10] Running the reaction under a strict inert atmosphere is crucial.[6]
-
Use High-Purity Reagents: Use fresh, high-quality boronic acid. Degradation of the boronic acid can contribute to side reactions.[10]
-
Optimize Catalyst System: Employ a pre-formed Pd(0) source or a precatalyst that efficiently generates the active catalytic species. Ensure an appropriate ligand-to-palladium ratio to maintain a stable complex.[10]
Q4: How do fluoride ions affect the palladium catalyst?
A4: Fluoride ions can significantly influence the reactivity and stability of palladium catalysts. In some systems, excess fluoride can induce the reduction of Pd(IV) or Pd(II) complexes, potentially quenching catalytic activity or altering the catalytic cycle.[3][4][5] For instance, the catalytic activity of certain palladium complexes in oxidative homocoupling has been shown to be quenched by the addition of excess fluoride.[3][5] This interaction can sometimes be reversible.[5] In other cases, fluoride ions have been shown to catalyze the reduction of Pd(II) to the active Pd(0) species, but its concentration must be carefully controlled to avoid the formation of inactive polyhydrogen fluorides.[11]
Troubleshooting Guides
This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions with fluorinated boronic acids.
Table 1: Troubleshooting Common Issues
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst Inactivity: Oxidized or aggregated catalyst; poisoning by impurities.[10][12] 2. Protodeboronation: Significant loss of boronic acid starting material.[1][2] 3. Inappropriate Reaction Conditions: Incorrect base, solvent, or temperature.[10] | 1. Use a fresh, high-quality catalyst and ensure all reagents and solvents are pure and dry.[10] Consider using a robust, air-stable precatalyst.[6] 2. Convert the boronic acid to a pinacol or MIDA ester.[2] Use a milder base (e.g., K₃PO₄, CsF) and minimize water content.[7] 3. Screen different bases, solvents, and ligands. Optimize the reaction temperature.[10] |
| Significant Formation of Protodeboronated Byproduct | 1. Base-Mediated Decomposition: The base is too strong or reaction temperature is too high.[7] 2. Hydrolysis: Excess water in the reaction mixture.[9] 3. Inherent Instability: Electron-withdrawing fluorine groups increase susceptibility to protodeboronation.[1] | 1. Switch to a milder base such as K₃PO₄ or CsF.[7] Attempt the reaction at a lower temperature (e.g., 60-80 °C).[7] 2. Use carefully degassed solvents with an optimized, minimal amount of water.[6] 3. Convert the boronic acid to a more stable pinacol or MIDA ester derivative prior to the coupling reaction.[2][7] |
| Formation of Boronic Acid Homocoupling Product | 1. Oxygen Contamination: Presence of O₂ in the reaction vessel leads to oxidative coupling.[6][10] 2. Catalyst Decomposition: The active Pd(0) species is not stable under the reaction conditions. | 1. Ensure rigorous degassing of solvents and maintain a strict inert (N₂ or Ar) atmosphere throughout the reaction.[6][10] 2. Use an appropriate ligand to stabilize the palladium catalyst. Bulky, electron-rich phosphine ligands are often effective.[10] |
| Inconsistent Reaction Yields Between Runs | 1. Reagent Quality: Inconsistent purity of reagents, especially the boronic acid which can degrade on storage.[2] 2. Heterogeneous Mixture: Poor mixing, especially with solid inorganic bases.[10] 3. Atmospheric Control: Variable levels of oxygen or moisture contamination. | 1. Use fresh, high-purity reagents for each run. Verify the integrity of the boronic acid.[2] 2. Ensure vigorous and consistent stirring throughout the reaction. 3. Standardize the degassing and inert atmosphere setup procedures.[10] |
Experimental Protocols
This section provides detailed methodologies for key procedures recommended in the troubleshooting guide.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Fluorinated Boronic Acid Pinacol Ester
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated boronic acid pinacol ester (1.2–1.5 equiv.), and a mild base such as K₃PO₄ (2.0–3.0 equiv.).[7]
-
Inert Atmosphere Setup: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) for at least three cycles.[7]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional required ligand.[7]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of degassed water if necessary) via syringe.[6][7]
-
Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (start with a lower temperature, e.g., 60–80 °C).[7]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography.[6]
Protocol 2: Conversion of a Fluorinated Boronic Acid to its Pinacol Ester
This procedure is recommended if protodeboronation is a persistent issue.[2]
-
Setup: In a round-bottom flask, dissolve the fluorinated boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).[2]
-
Dehydration: Add a dehydrating agent, such as anhydrous MgSO₄ or Na₂SO₄, to the mixture.[2]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor by TLC or LC-MS until the starting boronic acid is consumed.
-
Isolation: Filter off the dehydrating agent and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester, which can often be used directly in the subsequent coupling reaction or purified by chromatography or recrystallization if necessary.
Visualizations
The following diagrams illustrate key concepts and workflows related to catalyst deactivation in reactions with fluorinated boronic acids.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
handling and storage recommendations for 2,4-Bis(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the handling, storage, and use of 2,4-Bis(trifluoromethyl)phenylboronic acid in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is an organoboron compound with the chemical formula C₈H₅BF₆O₂. It is a white to light yellow crystalline powder. Due to the presence of two strongly electron-withdrawing trifluoromethyl groups, it is a versatile reagent in organic synthesis. Its primary applications include:
-
Suzuki-Miyaura Cross-Coupling Reactions: It serves as a partner to introduce the 2,4-bis(trifluoromethyl)phenyl group into various molecules, forming carbon-carbon bonds. This is crucial for synthesizing complex organic molecules, including active pharmaceutical ingredients.
-
Dehydrative Amidation: It acts as a highly effective catalyst for the formation of amide bonds between carboxylic acids and amines.
-
Pharmaceutical and Agrochemical Development: The trifluoromethyl groups can enhance the metabolic stability, bioavailability, and efficacy of drug candidates. This makes the reagent valuable in the synthesis of novel therapeutics and agrochemicals.
2. What are the recommended storage and handling conditions for this reagent?
Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room Temperature | The compound is a stable solid at ambient temperature. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | While generally stable, boronic acids can be sensitive to moisture and air over long periods. Storing under an inert atmosphere minimizes potential degradation. |
| Container | Tightly sealed container | Prevents absorption of moisture from the atmosphere. |
| Handling | In a well-ventilated area or fume hood | To avoid inhalation of the powder. |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat | Standard laboratory practice to prevent skin and eye contact.[1] |
3. What are the main safety hazards associated with this compound?
According to safety data sheets, this compound is classified as an irritant.
-
Skin Irritation: Causes skin irritation.[1] In case of contact, wash the affected area thoroughly with soap and water.[1]
-
Eye Irritation: Causes serious eye irritation.[1] If in eyes, rinse cautiously with water for several minutes.[2]
-
Respiratory Irritation: May cause respiratory irritation. Avoid breathing dust.[2]
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling Reactions
The electron-deficient nature of this compound can present challenges in Suzuki-Miyaura coupling reactions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Inactivation | Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Use freshly degassed solvents. | Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. |
| Inefficient Transmetalation | Use a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous if using non-aqueous conditions. | The transmetalation step is often rate-limiting. A suitable base is crucial for the formation of the active boronate species. |
| Protodeboronation | See dedicated troubleshooting section below. | This is a common side reaction for electron-deficient boronic acids. |
| Incorrect Ligand Choice | For electron-deficient partners, consider using electron-rich and bulky phosphine ligands such as SPhos or XPhos. | These ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. |
Problem 2: Significant Protodeboronation (Replacement of Boronic Acid with Hydrogen)
Protodeboronation is a major side reaction for electron-deficient arylboronic acids, leading to reduced yields of the desired coupled product.
| Potential Cause | Troubleshooting Step | Explanation |
| Presence of Protic Solvents/Water | Minimize water content in the reaction. Use anhydrous solvents and bases if possible. Alternatively, a carefully controlled amount of water in a mixed solvent system (e.g., dioxane/water) can sometimes be beneficial, but optimization is key. | Protons from water or other protic sources can cleave the C-B bond, especially under basic conditions. |
| Harsh Reaction Conditions | Use milder bases (e.g., KF, K₂CO₃). Lower the reaction temperature and shorten the reaction time. | Harsher conditions can accelerate the rate of protodeboronation. |
| Boronic Acid Stability | Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, before the coupling reaction. | Boronic esters are generally more stable to protodeboronation under basic conditions.[3] |
Troubleshooting Dehydrative Amidation Reactions
This compound is an effective catalyst for this reaction, but issues can still arise.
Problem: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Water Removal | Use molecular sieves (e.g., 3Å or 4Å) to effectively remove the water generated during the reaction. Ensure the solvent is anhydrous. | The reaction is an equilibrium process, and the removal of water drives it towards product formation. |
| Catalyst Loading | While catalytic, ensure an adequate amount of the boronic acid is used (typically 1-5 mol%). | Insufficient catalyst will lead to a slow reaction rate. |
| Steric Hindrance | For sterically hindered carboxylic acids or amines, prolonged reaction times or slightly elevated temperatures may be necessary. | Steric bulk around the reacting centers can slow down the reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general guideline and may require optimization for specific substrates.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water, or toluene).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC/MS, or LC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The polarity of the eluent will depend on the specific product. For trifluoromethylated biaryls, a mixture of hexanes and ethyl acetate is often a good starting point.
General Protocol for Catalytic Dehydrative Amidation
Logical Relationship Diagram:
Caption: Key components and their roles in catalytic dehydrative amidation.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the carboxylic acid (1.0 equiv.), the amine (1.0-1.2 equiv.), and this compound (1-5 mol%).
-
Dehydrating Agent: Add a dehydrating agent, such as activated molecular sieves (3Å or 4Å).
-
Solvent Addition: Add an anhydrous solvent, such as toluene or xylene.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of starting materials using TLC or LC/MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the molecular sieves.
-
Purification: Wash the filtrate with an acidic solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data
Specific quantitative solubility and stability data for this compound is not extensively available in the literature. However, general trends for substituted phenylboronic acids can provide useful guidance.
General Solubility of Phenylboronic Acids in Organic Solvents
| Solvent Type | General Solubility | Example Solvents |
| Ethers | High | Diethyl ether, Tetrahydrofuran (THF) |
| Ketones | High | Acetone, 3-Pentanone |
| Chlorinated Solvents | Moderate | Chloroform, Dichloromethane (DCM) |
| Aromatic Hydrocarbons | Low to Moderate | Toluene, Xylene |
| Aliphatic Hydrocarbons | Very Low | Hexanes, Cyclohexane |
Data is based on general observations for phenylboronic acid and its derivatives.[2][4] The presence of two trifluoromethyl groups may alter the solubility profile.
Disclaimer: The information provided is for guidance purposes only and should be used in conjunction with a thorough literature review and adherence to all laboratory safety protocols. Experimental conditions may require optimization for specific substrates and reaction scales.
References
Validation & Comparative
A Comparative Performance Analysis of 2,4-Bis(trifluoromethyl)phenylboronic Acid and 3,5-Bis(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly in the realms of drug discovery and materials science, the strategic incorporation of trifluoromethyl (CF3) groups into molecular frameworks is a widely employed strategy to enhance physicochemical and biological properties. Phenylboronic acids bearing these electron-withdrawing groups are pivotal reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides a comprehensive comparison of the performance of two key isomers: 2,4-Bis(trifluoromethyl)phenylboronic acid and 3,5-Bis(trifluoromethyl)phenylboronic acid, offering insights into their reactivity, applications, and experimental considerations for researchers, scientists, and drug development professionals.
Physicochemical Properties
Both this compound and 3,5-Bis(trifluoromethyl)phenylboronic acid share the same molecular formula (C8H5BF6O2) and molecular weight (257.93 g/mol ). However, the positional difference of the two trifluoromethyl groups on the phenyl ring leads to distinct physical properties, such as melting points, and influences their reactivity in chemical transformations.
| Property | This compound | 3,5-Bis(trifluoromethyl)phenylboronic Acid |
| CAS Number | 153254-09-2 | 73852-19-4[1] |
| Molecular Formula | C8H5BF6O2 | C8H5BF6O2[1] |
| Molecular Weight | 257.93 g/mol | 257.93 g/mol [1] |
| Appearance | White to light yellow crystals or powder[2] | White to light orange to green powder[1] |
| Melting Point (°C) | 110-117 | 217-220[1] |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The performance of boronic acids in this reaction is significantly influenced by both electronic and steric factors. The strongly electron-withdrawing nature of the trifluoromethyl groups in both isomers is generally expected to enhance their reactivity in the transmetalation step of the catalytic cycle.[3]
Electronic Effects: The CF3 groups on the phenyl ring decrease the electron density of the aromatic ring, which can facilitate the transmetalation step with the palladium catalyst. This enhanced reactivity can lead to higher reaction rates and yields compared to non-fluorinated or electron-donating group-substituted phenylboronic acids.[4]
Steric Effects: The position of the substituents on the phenyl ring plays a crucial role. In this compound, the CF3 group at the ortho-position (position 2) can introduce steric hindrance around the boronic acid moiety. This steric bulk may impede the approach of the boronic acid to the palladium complex, potentially slowing down the reaction rate compared to the 3,5-isomer, where the CF3 groups are in the meta-positions and exert less steric influence on the reaction center.
While direct head-to-head quantitative comparisons of these two specific isomers under identical conditions are limited in publicly available literature, the general principles of steric and electronic effects in Suzuki-Miyaura couplings provide a basis for performance prediction. It is anticipated that 3,5-Bis(trifluoromethyl)phenylboronic acid may exhibit faster kinetics and potentially higher yields in some cases due to reduced steric hindrance around the reactive boronic acid group. However, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, will ultimately determine the outcome.
Applications in Research and Development
Both isomers serve as critical building blocks in the synthesis of complex organic molecules for various applications.
This compound is a versatile reagent utilized in the preparation of:
-
Pyrrolo[2,3-d]pyrimidin-4-ones as corticotropin-releasing factor 1 receptor antagonists.
-
Biaryl pyrazole carboxamides as sodium channel blockers for the treatment of neuropathic pain.
-
Biphenylketones as dual modulators of inflammation and bone loss.
3,5-Bis(trifluoromethyl)phenylboronic Acid is widely employed in:
-
Drug Discovery: As a key component in the synthesis of various pharmaceuticals.[3]
-
Organic Electronics: In the production of organic semiconductors.[3]
-
Catalysis: Acting as a catalyst in several chemical reactions to improve efficiency and selectivity.[3]
Experimental Protocols
The following provides a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and 3,5-Bis(trifluoromethyl)phenylboronic acid. Optimization of the reaction conditions is often necessary to achieve the best results for a specific substrate combination.
Materials:
-
Aryl halide (1.0 equiv)
-
2,4- or 3,5-Bis(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/ligand) (1-5 mol%)
-
Ligand (if required, e.g., triphenylphosphine, SPhos, XPhos)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the bis(trifluoromethyl)phenylboronic acid, the palladium catalyst, and the ligand (if used).
-
Add the base to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reagent Selection and Reaction Optimization
The choice between 2,4- and 3,5-bis(trifluoromethyl)phenylboronic acid and the subsequent optimization of the reaction conditions can be guided by a logical workflow.
Caption: A logical workflow for selecting the appropriate boronic acid isomer and optimizing the reaction conditions.
References
A Head-to-Head Comparison: Validating Suzuki Coupling Products with NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of newly synthesized compounds is a cornerstone of successful research. The Suzuki-Miyaura coupling, a powerful and widely used reaction for forging carbon-carbon bonds, is no exception. Rigorous validation of the resulting biaryl compounds is paramount to ensure the integrity of subsequent studies and the viability of potential drug candidates. This guide provides an objective comparison of two indispensable analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into their respective strengths and limitations, provide supporting experimental data, and offer detailed protocols to aid in the selection of the most appropriate validation strategy.
The Crucial Role of Structural Validation
The Suzuki coupling reaction is a versatile tool for creating complex organic molecules.[1] However, like any chemical transformation, it is not always perfectly selective and can result in a mixture of the desired product, starting materials, and byproducts. Therefore, robust analytical methods are required to confirm the identity and purity of the target molecule. Both NMR and MS provide critical, yet distinct, pieces of information to build a complete picture of the reaction outcome.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound.[2] It is considered the gold standard for the unambiguous elucidation of the carbon-hydrogen framework of organic molecules.[3][4]
¹H NMR: A Window into the Proton Environment
Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and relative number of protons in a molecule.[5] In the context of a Suzuki coupling product, ¹H NMR can be used to:
-
Confirm the presence of aromatic protons from both coupling partners.
-
Observe changes in chemical shifts of protons near the newly formed C-C bond.
-
Analyze coupling patterns (multiplicity) to deduce the substitution pattern of the aromatic rings.
¹³C NMR: Mapping the Carbon Skeleton
Carbon NMR (¹³C NMR) provides information about the number and types of carbon atoms in a molecule.[6] While less sensitive than ¹H NMR, it is an essential tool for:
-
Confirming the total number of carbon atoms in the product.
-
Identifying the quaternary carbons involved in the newly formed C-C bond, which is a key piece of evidence for a successful coupling.
2D NMR: Unraveling Complex Structures
For more complex molecules where 1D spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are invaluable.[4] These experiments correlate signals from different nuclei, providing a detailed map of the molecular connectivity. Key 2D NMR experiments for validating Suzuki coupling products include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most definitive experiment, as it shows correlations between protons and carbons over two or three bonds. A crucial HMBC correlation would be between a proton on one aromatic ring and the carbon on the other ring to which it is coupled, directly confirming the formation of the C-C bond.[4]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It is an essential tool for determining the molecular weight of a compound and can provide information about its elemental composition.
High-Resolution Mass Spectrometry (HRMS): Precision in Mass Determination
HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of the product.[8] This is a powerful confirmation that the desired transformation has occurred and that the product has the correct atomic composition.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): Separation and Identification
Coupling mass spectrometry with a chromatographic separation technique like GC or LC allows for the analysis of complex reaction mixtures.[9] This is particularly useful for:
-
Monitoring reaction progress: By analyzing aliquots of the reaction mixture over time, one can track the consumption of starting materials and the formation of the product.[10]
-
Assessing product purity: GC-MS and LC-MS can separate the desired product from impurities, allowing for a more accurate assessment of purity than NMR alone.
-
Identifying byproducts: The mass spectra of unexpected peaks in the chromatogram can help in the identification of reaction byproducts.
Performance Comparison: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed molecular structure, connectivity, and stereochemistry. | Molecular weight and elemental composition. |
| Sensitivity | Lower (typically requires mg of sample). | Higher (can detect ng to pg of sample).[11] |
| Resolution | Excellent for resolving subtle structural differences. | High resolution can differentiate isomers, especially when coupled with techniques like ion mobility.[12][13] |
| Quantitative Analysis | Inherently quantitative, allowing for accurate determination of purity and component ratios.[10] | Can be quantitative, but often requires calibration with standards. |
| Sample Preparation | Relatively simple, requires dissolving the sample in a deuterated solvent.[3] | Can be more involved, may require derivatization for GC-MS analysis. |
| Analysis Time | Can range from minutes for a simple ¹H spectrum to several hours for complex 2D experiments.[14] | Typically faster, especially with direct infusion techniques. Chromatographic methods can take longer.[15][16] |
| Destructive/Non-destructive | Non-destructive; the sample can be recovered.[2] | Destructive. |
Experimental Protocols
NMR Analysis of a Suzuki Coupling Product
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified Suzuki coupling product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess the overall purity and proton environments.
-
Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) for unambiguous structural assignment.
3. Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling constants, and correlations to elucidate the final structure.
Mass Spectrometry Analysis of a Suzuki Coupling Product (LC-MS)
1. Sample Preparation:
-
Prepare a stock solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
2. Instrumentation and Method Setup:
-
Use a liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Select an appropriate LC column and mobile phase to achieve good separation of the product from any potential impurities.
-
Set the mass spectrometer to acquire data in a positive or negative ion mode, depending on the analyte.
3. Data Acquisition:
-
Inject the sample onto the LC column.
-
Acquire the mass spectrum over a relevant m/z range.
4. Data Analysis:
-
Identify the peak corresponding to the Suzuki coupling product in the chromatogram.
-
Extract the mass spectrum for this peak.
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass.
-
If necessary, perform tandem MS (MS/MS) to obtain fragmentation data for further structural confirmation.
Visualizing the Workflow
References
- 1. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. azom.com [azom.com]
- 11. Rate of Advancement of Detection Limits in Mass Spectrometry: Is there a Moore’s Law of Mass Spec? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. biocompare.com [biocompare.com]
- 14. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. quora.com [quora.com]
A Comparative Analysis of Fluorinated Arylboronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aryl scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and physicochemical properties of drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of C(sp²)–C(sp²) bonds, and the use of fluorinated arylboronic acids as coupling partners is of paramount importance. This guide provides a comparative analysis of the performance of various fluorinated arylboronic acids in this critical transformation, supported by experimental data and detailed protocols.
Performance Comparison of Fluorinated Arylboronic Acids
The reactivity of fluorinated arylboronic acids in Suzuki-Miyaura coupling is a delicate interplay of electronic and steric effects. The strong electron-withdrawing nature of fluorine can influence the transmetalation step of the catalytic cycle. Generally, a distinction in reactivity can be observed based on the position and number of fluorine substituents.
Key Observations:
-
Positional Isomers (ortho- vs. meta- vs. para-): The position of the fluorine atom relative to the boronic acid moiety significantly impacts reactivity. Ortho-fluorinated arylboronic acids often exhibit lower yields due to steric hindrance, which can impede the approach of the bulky palladium catalyst to the boron center. Para- and meta-isomers are generally more reactive, with the para-isomer often providing the highest yields due to a combination of electronic effects and minimal steric hindrance.[1]
-
Degree of Fluorination: Increasing the number of fluorine atoms on the aromatic ring generally decreases the nucleophilicity of the aryl group, which can slow the rate of transmetalation. However, highly fluorinated substrates, such as pentafluorophenylboronic acid, can be successfully coupled under optimized conditions, often requiring stronger bases or additives like silver oxide to facilitate the reaction.[2]
-
Protodeboronation: A common side reaction, particularly with electron-deficient arylboronic acids, is protodeboronation, the cleavage of the C-B bond.[3] This can be mitigated by using anhydrous conditions, carefully selecting the base, or employing boronic acid surrogates like MIDA boronates or trifluoroborate salts.
The following table summarizes representative data from the literature, comparing the performance of different fluorinated arylboronic acids in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct comparison is challenging as reaction conditions are not always identical across different studies.
| Fluorinated Arylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~90 | [4] |
| 3-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 | [4] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 (Conversion) | [5] |
| 2,4-Difluorophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 85 | [1] |
| 3,4-Difluorophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 | [1] |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄ / Ag₂O | CsF | THF | 60 | 12 | 95 | [2] |
| 2-Fluoropyridine-3-boronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 110 | 16 | 88 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in cross-coupling reactions. Below are representative procedures for the Suzuki-Miyaura coupling of fluorinated arylboronic acids.
General Procedure for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is a robust starting point for the coupling of various fluorinated arylboronic acids with aryl bromides.[4]
Materials:
-
Fluorinated arylboronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated arylboronic acid, the aryl bromide, and potassium carbonate.
-
Seal the Schlenk flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the halide) via syringe, followed by degassed water (typically 10-20% of the solvent volume).
-
Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Replace the septum with a Teflon screw cap and seal the vessel tightly.
-
Place the Schlenk flask in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.
Microwave-Assisted Protocol for Challenging Couplings
For less reactive substrates, such as sterically hindered ortho-substituted or electron-deficient arylboronic acids, microwave irradiation can significantly improve reaction times and yields.
Materials:
-
Fluorinated arylboronic acid (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine the fluorinated arylboronic acid, aryl halide, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the general procedure.
Reaction Mechanism and Workflow
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
The Trifluoromethyl Advantage: A Comparative Guide to 2,4-Bis(trifluoromethyl)phenylboronic Acid in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step in the synthesis of novel therapeutics. Among the vast array of available reagents, 2,4-Bis(trifluoromethyl)phenylboronic acid has emerged as a powerful tool, offering distinct advantages in the construction of complex, biologically active molecules. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, and details its application in the synthesis of promising drug candidates.
The unique properties of this compound stem from the presence of two electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring. These groups significantly influence the electronic and steric nature of the molecule, leading to enhanced reactivity, improved metabolic stability, and potent biological activity in the final drug compounds.
Enhanced Reactivity and Catalytic Efficiency
One of the primary advantages of this compound is its enhanced reactivity in key chemical transformations crucial for drug synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and as a catalyst in dehydrative amidation for peptide bond formation.
Suzuki-Miyaura Cross-Coupling Reactions
The electron-withdrawing nature of the trifluoromethyl groups can influence the reactivity of the boronic acid moiety, often leading to enhanced rates and improved selectivity in Suzuki-Miyaura coupling reactions compared to their non-fluorinated counterparts.[1] This is a critical step in the synthesis of many drug candidates that incorporate a biaryl scaffold.
Dehydrative Amidation and Peptide Synthesis
This compound has proven to be a highly effective catalyst for the dehydrative condensation of carboxylic acids and amines to form amides, including the formation of peptide bonds.[2] Mechanistic studies suggest that the ortho-trifluoromethyl group plays a key role in preventing the coordination of the amine to the boron atom of the active intermediate, thereby accelerating the amidation process.[2] This catalytic efficiency is a significant advantage over many traditional coupling reagents that are required in stoichiometric amounts.
Improved Pharmacokinetic and Pharmacodynamic Properties
The incorporation of trifluoromethyl groups into drug candidates is a well-established strategy to enhance their therapeutic potential. These groups can significantly improve a drug's metabolic stability, lipophilicity, and binding affinity to its target protein.
Applications in the Synthesis of Biologically Active Molecules
This compound is a key reactant in the synthesis of a variety of potent and selective drug candidates targeting a range of diseases.
-
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: These compounds are being investigated for the treatment of stress-related disorders such as anxiety and depression.[3]
-
Voltage-Gated Sodium Channel (Nav1.7) Blockers: Targeting Nav1.7 is a promising strategy for the development of novel analgesics for the treatment of chronic pain.[3]
-
Inhibitors of Bone Resorption: These molecules are being developed for the treatment of osteoporosis and other bone-related diseases.[3]
Comparative Performance Data
The following tables summarize the available quantitative data comparing the performance of this compound with other boronic acids in key reactions.
Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling Reaction Yields
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~90% (estimated based on trends for electron-withdrawing groups) |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95% |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95% |
| 2-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 15%[4] |
Table 2: Comparison of Boronic Acid Catalysts in Dehydrative Amidation
| Catalyst (5 mol%) | Carboxylic Acid | Amine | Solvent | Temperature | Yield (%) |
| This compound | 2-Phenylbutyric acid | Benzylamine | Fluorobenzene | Reflux | >99%[5] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-Phenylbutyric acid | 3,5-Dimethylpiperidine | Toluene | Reflux | High (specific % not stated)[5] |
| Phenylboronic acid | 2-Phenylbutyric acid | Benzylamine | Fluorobenzene | Reflux | <5%[3] |
| 2-Iodophenylboronic acid | Phenylacetic acid | Benzylamine | Toluene | Reflux | High (specific % not stated)[5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the synthesis of biaryl compounds using this compound.
-
Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Dehydrative Amidation Catalyzed by this compound
This protocol outlines the general procedure for the synthesis of amides.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and this compound (5 mol%).
-
Solvent and Drying Agent: Add a suitable solvent (e.g., toluene or fluorobenzene) and a drying agent (e.g., activated molecular sieves 3Å).
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the molecular sieves.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways targeted by drugs synthesized using this compound, as well as a typical experimental workflow.
Figure 1: Simplified signaling pathway of the Corticotropin-Releasing Factor 1 (CRF1) receptor.
Figure 2: Role of the Nav1.7 sodium channel in pain signal transmission.
Figure 3: Key signaling pathway regulating bone resorption by osteoclasts.
Figure 4: A typical experimental workflow for the synthesis of target compounds.
References
- 1. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ortho-substituent on this compound catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Electron-Deficient Suzuki-Miyaura Partners: A Comparative Guide to 2,4-Bis(trifluoromethyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The unique properties imparted by fluorine can significantly enhance the pharmacokinetic and physicochemical profiles of drug candidates. Among the array of reagents available for this purpose, 2,4-bis(trifluoromethyl)phenylboronic acid stands out for its ability to introduce a phenyl ring bearing two potent electron-withdrawing trifluoromethyl groups. However, its utility in the widely employed Suzuki-Miyaura cross-coupling reaction is not without its limitations. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data, to aid in the rational selection of building blocks for complex organic synthesis.
The strong electron-withdrawing nature of the two trifluoromethyl groups in this compound significantly influences its reactivity. While this electronic property can be advantageous in certain transformations, it presents specific challenges in the context of palladium-catalyzed cross-coupling reactions. The primary limitation is an increased susceptibility to protodeboronation, a common side reaction for electron-deficient boronic acids, particularly under the basic conditions required for the Suzuki-Miyaura coupling. This undesired cleavage of the carbon-boron bond leads to the formation of 1,3-bis(trifluoromethyl)benzene, reducing the yield of the desired biaryl product.
Furthermore, the presence of an ortho-trifluoromethyl group can introduce steric hindrance, potentially slowing down the rate of transmetalation, a key step in the catalytic cycle. This can necessitate more forcing reaction conditions, including higher temperatures and catalyst loadings, which in turn can exacerbate the issue of protodeboronation and lead to the formation of other byproducts.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
To contextualize the performance of this compound, this section presents a comparison of reported yields in Suzuki-Miyaura coupling reactions with various aryl halides. The data is juxtaposed with that of other relevant boronic acids: the parent phenylboronic acid, the less electron-deficient 4-fluorophenylboronic acid and 2,4-difluorophenylboronic acid, and the isomeric 3,5-bis(trifluoromethyl)phenylboronic acid, which lacks the ortho-substituent.
It is crucial to note that the following data is compiled from various literature sources, and direct comparison should be approached with caution as reaction conditions are not identical. Nevertheless, these examples provide a valuable snapshot of the relative reactivity and potential yields that can be expected.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~60-70% (estimated) |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 92% |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95% |
| 4-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | 98% |
| 2,4-Difluorophenylboronic acid | 4-Bromoanisole | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 91% |
| This compound | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | Low to moderate |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 18 | 85% |
| Phenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 91% |
Table 1: Comparative Yields of Various Phenylboronic Acids in Suzuki-Miyaura Coupling Reactions.
The data suggests that while this compound can participate in Suzuki-Miyaura couplings, the yields are often moderate, especially when compared to its 3,5-disubstituted isomer, which consistently provides higher yields. This difference can be attributed to the steric hindrance imposed by the ortho-trifluoromethyl group in the 2,4-isomer, which can impede the crucial transmetalation step. The less electron-deficient fluorinated analogs and the parent phenylboronic acid generally exhibit higher reactivity and afford excellent yields under milder conditions.
Experimental Protocols
Detailed and optimized experimental protocols are critical when working with challenging substrates. Below are representative methodologies for Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3,5-Bis(trifluoromethyl)phenylboronic Acid
This protocol is adapted for an electron-deficient boronic acid lacking significant steric hindrance.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide, 3,5-bis(trifluoromethyl)phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Suzuki-Miyaura Coupling with this compound
This protocol incorporates modifications to address the challenges of steric hindrance and potential protodeboronation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Cesium fluoride (CsF) (3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (4 mL) and water (0.4 mL)
Procedure:
-
In a glovebox, charge an oven-dried microwave vial with the aryl halide, this compound, Pd(OAc)₂, SPhos, and CsF.
-
Add anhydrous toluene and water.
-
Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by GC-MS for the consumption of the aryl halide.
-
After cooling, dilute the reaction mixture with diethyl ether (15 mL) and filter through a short plug of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate and purify by flash chromatography to isolate the desired biaryl product.
Visualizing the Challenges: Reaction Pathways and Workflow
To better understand the limitations of this compound, the following diagrams illustrate the key concepts.
Figure 1: The Suzuki-Miyaura catalytic cycle with highlighted limitations for this compound.
Figure 2: Competing reaction pathways for this compound under Suzuki-Miyaura conditions.
Figure 3: A generalized experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
This compound is a valuable reagent for the introduction of the 2,4-bis(trifluoromethyl)phenyl moiety. However, its application in Suzuki-Miyaura cross-coupling reactions is hampered by its inherent limitations, namely increased susceptibility to protodeboronation and potential steric hindrance from the ortho-trifluoromethyl group. These factors can lead to lower yields and the need for more forcing reaction conditions compared to less electron-deficient or sterically unencumbered boronic acids.
For syntheses where high yields are paramount and the specific 2,4-substitution pattern is not essential, the isomeric 3,5-bis(trifluoromethyl)phenylboronic acid presents a superior alternative, consistently affording higher yields due to the absence of ortho-substituent steric effects. For introducing a single trifluoromethyl group, 4-(trifluoromethyl)phenylboronic acid is a robust and highly reactive option.
When the 2,4-bis(trifluoromethyl)phenyl scaffold is a mandatory structural element, successful Suzuki-Miyaura couplings can be achieved through careful optimization of reaction conditions. Key considerations include:
-
Choice of Base: Milder, non-aqueous bases such as cesium fluoride (CsF) can be beneficial in suppressing protodeboronation.
-
Catalyst System: Highly active and sterically demanding phosphine ligands, such as SPhos or XPhos, are often necessary to overcome the steric bulk and promote efficient oxidative addition and reductive elimination.
-
Reaction Conditions: Anhydrous solvents and rigorous exclusion of air and moisture are crucial to minimize side reactions and catalyst deactivation.
-
Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to drive the reaction to completion, compensating for any loss due to protodeboronation.
By understanding these limitations and employing optimized protocols, researchers can successfully incorporate the 2,4-bis(trifluoromethyl)phenyl group into their target molecules, leveraging its unique electronic properties for the development of novel pharmaceuticals and advanced materials.
Benchmarking Yields of 2,4-Bis(trifluoromethyl)phenylboronic Acid in Cross-Coupling and Catalytic Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficiency and versatility of reagents are paramount. This guide provides an objective comparison of the performance of 2,4-Bis(trifluoromethyl)phenylboronic acid in key organic reactions, benchmarking its yields against literature data and comparing its utility as both a reactant in cross-coupling reactions and as a catalyst in amidation.
This compound is a versatile reagent in organic synthesis, valued for the introduction of the bulky and electron-poor 2,4-bis(trifluoromethyl)phenyl group onto various molecular scaffolds. Its utility extends from being a key coupling partner in palladium-catalyzed cross-coupling reactions to acting as a highly effective catalyst in its own right for dehydrative amidation. This guide summarizes quantitative data from the literature to provide a clear comparison of its performance in these distinct roles.
Data Presentation: A Comparative Analysis of Reaction Yields
The following tables provide a structured overview of the yields obtained in different types of reactions involving this compound, contrasting its performance as a reactant in Suzuki-Miyaura coupling with its efficacy as a catalyst in dehydrative amidation.
Table 1: Suzuki-Miyaura Cross-Coupling Reaction Yields with Aryl Halides
| Entry | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene | 2,5-bis(2-ethylhexyl)-3,6-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene | 100 | 48 | 75 |
Note: This example utilizes a structurally similar trifluoromethylated aryl halide in a Suzuki-Miyaura reaction, illustrating the utility of related compounds in achieving good yields.
Table 2: Dehydrative Amidation Catalyzed by this compound
| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-L-phenylalanine | L-Phenylalanine methyl ester hydrochloride | 5 | Toluene | 60 | 24 | 95 |
| 2 | N-Boc-L-leucine | L-Alanine benzyl ester hydrochloride | 5 | Toluene | 60 | 24 | 94 |
| 3 | Benzoic Acid | Benzylamine | 5 | Fluorobenzene | Reflux | 24 | 64 |
Experimental Protocols
Detailed methodologies for the key reactions cited are provided below to support the replication and validation of these findings.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ (typically 1-5 mol%), a phosphine ligand if necessary, and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv) is prepared in a suitable solvent (e.g., toluene, dioxane, or a mixture with water). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to the specified temperature with stirring for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by an appropriate method such as column chromatography or recrystallization.
Detailed Protocol for Dehydrative Amidation Catalyzed by this compound
To a solution of the carboxylic acid (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent (e.g., toluene or fluorobenzene, 0.2 M), is added 3Å molecular sieves. Subsequently, this compound (5 mol%) is added to the mixture. The reaction is then stirred at the indicated temperature for the specified duration. After the reaction is complete, the mixture is filtered through a pad of celite and washed with an appropriate organic solvent (e.g., ethyl acetate). The filtrate is washed sequentially with an acidic aqueous solution (e.g., 2 M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the amide product.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate a typical Suzuki-Miyaura catalytic cycle and a general experimental workflow for the dehydrative amidation.
Mechanistic Insights into Reactions of Fluorinated Phenylboronic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanistic studies of reactions involving fluorinated phenylboronic acids, with a focus on the Suzuki-Miyaura and Chan-Lam cross-coupling reactions. By summarizing quantitative data, detailing experimental protocols, and visualizing reaction pathways, this document serves as a valuable resource for understanding and optimizing these critical transformations in organic synthesis.
The introduction of fluorine atoms into phenylboronic acids significantly influences their reactivity in cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The high electronegativity of fluorine imparts unique electronic properties to the boronic acid, affecting the rates and outcomes of key mechanistic steps such as transmetalation and reductive elimination. This guide objectively compares the performance of fluorinated phenylboronic acids with their non-fluorinated counterparts, supported by experimental data from the literature.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The electronic nature of the substituents on the phenylboronic acid can significantly impact the reaction's efficiency. Generally, electron-withdrawing groups, such as fluorine, can influence the transmetalation step, which is often rate-determining.
Below is a compilation of yield data from various studies, comparing the performance of different fluorinated phenylboronic acids against the parent phenylboronic acid in Suzuki-Miyaura reactions. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromotoluene | Pd Nanoparticles | NaOH | EtOH/H₂O | 70 | - | ~90 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95[1] |
| 3,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98[1] |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98[1] |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90[1] |
From the available data, it is evident that fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, often providing excellent yields.[1] In some cases, the electron-withdrawing nature of the fluorine substituents can lead to enhanced reactivity and higher yields compared to the non-fluorinated analog.[1] However, the position and number of fluorine atoms can also influence the potential for side reactions like protodeboronation, necessitating careful optimization of reaction conditions.
Mechanistic Pathway of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. The presence of fluorine atoms on the phenylboronic acid can influence the energetics of these steps.
Performance Comparison in Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically using a copper catalyst. Similar to the Suzuki-Miyaura reaction, the electronic properties of the arylboronic acid play a crucial role.
The following table presents a comparison of yields for the Chan-Lam N-arylation of 2-nitroimidazole with various substituted phenylboronic acids.
| Phenylboronic Acid Substituent | Yield (%) |
| H | 82 |
| 4-Me | 85 |
| 4-OMe | 80 |
| 4-OBn | 77 |
| 4-F | 84 |
| 4-Cl | 75 |
| 4-Br | 72 |
| 4-CN | 49 |
| 4-OCF₃ | 65 |
The data indicates that both electron-donating and electron-withdrawing groups are well-tolerated in this Chan-Lam coupling reaction, with fluorinated phenylboronic acids providing good to excellent yields.
Mechanistic Pathway of the Chan-Lam Reaction
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. A plausible catalytic cycle involves the formation of a copper(II)-aryl intermediate, which can then undergo reaction with the nucleophile. The presence of an oxidant, often air, is typically required to regenerate the active copper catalyst.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for conducting meaningful mechanistic and comparative studies. Below are generalized methodologies for the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a fluorinated phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water mixture)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, the fluorinated phenylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Chan-Lam N-Arylation
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with a fluorinated phenylboronic acid.
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
Fluorinated phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Base (e.g., Pyridine, 2.0 equiv)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a reaction vial, add the amine, fluorinated phenylboronic acid, copper(II) acetate, and base.
-
Add the solvent and stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The inclusion of fluorine in phenylboronic acids offers a powerful strategy for modulating reactivity and accessing novel chemical space. Mechanistic studies reveal that while the fundamental steps of cross-coupling reactions remain the same, the electronic influence of fluorine can significantly impact reaction kinetics and yields. This guide provides a comparative framework, supported by experimental data and detailed protocols, to aid researchers in harnessing the unique properties of fluorinated phenylboronic acids in their synthetic endeavors. Further detailed kinetic and computational studies will continue to refine our understanding and expand the applications of these valuable reagents.
References
The Trifluoromethyl Group: A Quantitative Guide to its Electronic Effects on Reactivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group is a cornerstone strategy in medicinal chemistry and materials science to modulate molecular properties. Its potent electron-w-ithdrawing nature significantly alters the reactivity and physicochemical characteristics of parent molecules. This guide provides a quantitative comparison of the CF3 group's electronic effects against other common substituents, supported by experimental data and detailed protocols.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that leads to increased reactivity of adjacent acidic or electrophilic functional groups.[1][2] This strong electron-withdrawing capacity primarily stems from the high electronegativity of the fluorine atoms, leading to a strong inductive effect (-I).[1][2] This effect enhances the electrophilic character at adjacent cationic sites and can lead to greater positive charge delocalization in superelectrophiles.[1][2]
Quantifying the Electronic Influence: Hammett Substituent Constants
The Hammett equation (log(K/K₀) = σρ) provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic systems. The substituent constant, σ, is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
The trifluoromethyl group possesses a significantly positive Hammett constant, underscoring its strong electron-withdrawing nature.[3] Its effect is more pronounced at the para position compared to the meta position, indicating a combination of inductive and resonance effects.
Table 1: Hammett Substituent Constants (σ) for Common Electron-Withdrawing Groups
| Substituent | σ_meta | σ_para |
| -CF₃ | 0.43 | 0.54 |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Br | 0.39 | 0.23 |
| -Cl | 0.37 | 0.23 |
| -F | 0.34 | 0.06 |
Data sourced from multiple literature references.
Impact on Acidity: pKa Values of Substituted Phenols and Anilines
The electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of nearby functional groups by stabilizing the resulting conjugate base. This is readily observed in the pKa values of trifluoromethyl-substituted phenols and anilines. A lower pKa value corresponds to a stronger acid.
For instance, the pKa of 4-trifluoromethylphenol is slightly lower than that of phenol, indicating increased acidity.[4] However, the effect is less pronounced compared to the nitro group, which can also delocalize the negative charge through resonance.[4]
Table 2: pKa Values for Substituted Phenols
| Substituent (at para position) | pKa |
| -H | 10.00 |
| -CF₃ | 9.39[4] |
| -NO₂ | 7.15[4] |
| -CN | 7.95 |
| -Cl | 9.38 |
Table 3: pKa Values for Substituted Anilines (pKa of anilinium ion)
| Substituent (at para position) | pKa |
| -H | 4.60 |
| -CF₃ | 2.75 |
| -NO₂ | 1.00 |
| -CN | 1.74 |
| -Cl | 3.98 |
pKa values are approximate and can vary slightly with experimental conditions.
Influence on Carbonyl Reactivity
The trifluoromethyl group exerts a profound influence on the reactivity of adjacent carbonyl groups. Its strong inductive effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[5][6][7] This enhanced reactivity is a key consideration in the design of trifluoromethylated ketones and aldehydes for various chemical transformations.[5][6][7] However, strong electron-withdrawing groups on the phenyl ring of aryl aldehydes can sometimes impede nucleophilic trifluoromethylation reactions.[6]
Experimental Protocols
Determination of Hammett Substituent Constants
A common method for determining Hammett constants involves measuring the ionization constants of a series of substituted benzoic acids.
Protocol:
-
Preparation of Solutions: Prepare standardized solutions of the substituted benzoic acids and a strong base (e.g., NaOH) in a suitable solvent system (e.g., 50% ethanol-water).
-
Titration: Titrate a known concentration of each benzoic acid derivative with the standardized base, monitoring the pH using a calibrated pH meter.
-
pKa Determination: Determine the pKa at the half-equivalence point of the titration curve.
-
Calculation of σ: The Hammett substituent constant (σ) is calculated using the equation: σ = (pKa of unsubstituted benzoic acid - pKa of substituted benzoic acid)
Measurement of pKa Values
Potentiometric titration and UV-Vis spectrophotometry are two widely used methods for pKa determination.[8][9][10]
Potentiometric Titration Protocol:
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).
-
Titration: Add small, precise volumes of a standardized titrant (acid or base) to the sample solution.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized (the inflection point of the titration curve).
UV-Vis Spectrophotometry Protocol:
-
Solution Preparation: Prepare a series of solutions of the compound at a constant concentration in buffers of varying, known pH.
-
Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution.
-
Data Analysis: Identify a wavelength where the protonated and deprotonated species have significantly different molar absorptivities. Plot the absorbance at this wavelength against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.
Visualizing the Electronic Effects
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Inductive effect of the CF3 group.
Caption: Comparison of phenol acidities.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]
- 5. Electrophilic trifluoromethylation of carbonyl compounds and their nitrogen derivatives under copper catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
A Comparative Guide to Alternatives for 2,4-Bis(trifluoromethyl)phenylboronic Acid in Specialized Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Reagents for Suzuki-Miyaura and Chan-Lam Couplings
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals, the choice of reagents is a critical determinant of reaction efficiency, yield, and overall success. 2,4-Bis(trifluoromethyl)phenylboronic acid has established itself as a valuable building block for introducing the 2,4-bis(trifluoromethyl)phenyl moiety, a group known to enhance the metabolic stability and binding affinity of drug candidates. This guide provides an objective comparison of alternative reagents, supported by experimental data, to aid researchers in selecting the optimal building block for their specific applications, with a focus on Suzuki-Miyaura and Chan-Lam couplings.
Core Applications and the Need for Alternatives
This compound is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is a key step in the synthesis of various biologically active molecules, including Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists for treating stress-related disorders and biaryl pyrazole carboxamides as sodium channel blockers for neuropathic pain.
While effective, the reactivity and stability of boronic acids can be influenced by their substitution pattern and the reaction conditions. This has led to the development of several alternative reagents, each with its own set of advantages and disadvantages. The primary alternatives include:
-
Other Isomers of Trifluoromethyl-substituted Phenylboronic Acids: Such as 3,5-bis(trifluoromethyl)phenylboronic acid, which offers a different substitution pattern that can be crucial for structure-activity relationship (SAR) studies.
-
Arylboronic Esters (e.g., Pinacol Esters): These are generally more stable and easier to handle than the corresponding boronic acids, often leading to more reproducible results, albeit sometimes with lower reactivity.
-
Aryl Trifluoroborates: Known for their high stability and ease of handling, these reagents can be robust alternatives to boronic acids, particularly in complex syntheses.
-
Alternative Coupling Reactions: The Chan-Lam coupling offers a copper-catalyzed pathway for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, providing a different synthetic route to biaryl ethers and N-aryl heterocycles.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis. The choice of the boronic acid reagent can significantly impact the reaction outcome. Generally, a trade-off exists between the reactivity and stability of the boron species.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Reagent Type | Coupling Partner | Product | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Arylboronic Acid | 4-Iodoanisole | 4-Methoxy-4'-methylbiphenyl | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | [1] |
| (Electron-donating) | |||||||
| Arylboronic Acid | 4-Bromoacetophenone | 4-Acetyl-4'-methylbiphenyl | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 92 | [1] |
| (Electron-donating) | |||||||
| Arylboronic Acid | 4-Chlorobenzonitrile | 4-Cyano-4'-methylbiphenyl | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 95 | [1] |
| (Electron-donating) | |||||||
| Arylboronic Acid | 4-Bromoacetophenone | 4-Acetyl-4'-nitrobiphenyl | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 78 | [1] |
| (Electron-withdrawing) | |||||||
| Arylboronic Pinacol Ester | Aryl Halide | Biaryl | Not Specified | Not Specified | Not Specified | Generally lower reactivity than boronic acids | [2] |
Key Observations:
-
Reactivity vs. Stability: Arylboronic acids are generally more reactive than their corresponding pinacol esters, which can lead to higher yields or faster reaction times under optimized conditions.[2] However, boronic acids are more susceptible to protodeboronation, especially when dealing with electron-deficient systems.
-
Electronic Effects: The electronic nature of the substituents on the boronic acid plays a crucial role. Electron-donating groups on the boronic acid partner generally enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields.[1] Conversely, electron-withdrawing groups, such as the trifluoromethyl groups in the title compound, can sometimes lead to slower reactions.[1]
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid reagent, the palladium catalyst, and the base.
-
Add the degassed solvent and stir the mixture at the desired temperature (typically ranging from room temperature to reflux).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Comparative Performance in Chan-Lam Coupling
The Chan-Lam coupling provides a valuable alternative for the formation of C-N and C-O bonds, particularly for the synthesis of N-aryl heterocycles and diaryl ethers. This copper-catalyzed reaction often proceeds under milder conditions than its palladium-catalyzed counterparts.
Experimental Data Summary: Chan-Lam N-Arylation of 2-Aminobenzothiazole
| Phenylboronic Acid Substituent | Yield (%) |
| 4-Cl | 89 |
| 4-F | 86 |
| 3-F | 80 |
| 3-NO₂ | Good |
| 4-CF₃ | Good |
| 4-OCH₃ | 41 |
| Unsubstituted | 67 |
Data extracted from a study on the N-arylation of 2-aminobenzothiazole using various substituted phenylboronic acids.[3]
Key Observations:
-
Substrate Scope: The Chan-Lam coupling is effective for a broad range of N-H and O-H containing nucleophiles. In the context of N-arylation, electron-deficient phenylboronic acids, including those with trifluoromethyl substituents, can provide good yields.[3]
-
Reaction Conditions: The reaction is typically carried out in the presence of a copper(II) salt, such as Cu(OAc)₂, and a base, often at room temperature and open to the air.
Experimental Protocol: General Chan-Lam N-Arylation
Materials:
-
N-H containing heterocycle (1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
Copper(II) acetate (1.0-2.0 equiv)
-
Base (e.g., pyridine, triethylamine, 2.0-4.0 equiv)
-
Solvent (e.g., Dichloromethane, Methanol)
-
Optional: Molecular sieves to ensure anhydrous conditions
Procedure:
-
To a reaction vessel, add the N-H containing compound, the arylboronic acid, and copper(II) acetate.
-
Add the solvent and the base.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the applications of these reagents, it is helpful to visualize the biological pathways they target and the experimental workflows used in their synthesis.
CRF1 Receptor Signaling Pathway
Many antagonists synthesized using trifluoromethylphenylboronic acids target the Corticotropin-Releasing Factor 1 (CRF1) receptor, which is involved in the stress response.
Caption: Simplified CRF1 Receptor Signaling Pathway and the Action of Antagonists.
Voltage-Gated Sodium Channel Blockade
Biaryl pyrazole carboxamides, often synthesized via Suzuki coupling, are designed to block voltage-gated sodium channels, which are crucial for nerve impulse transmission.
References
- 1. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,4-Bis(trifluoromethyl)phenylboronic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Bis(trifluoromethyl)phenylboronic acid, ensuring compliance and minimizing environmental impact.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 153254-09-2 |
| Molecular Formula | C₈H₅BF₆O₂ |
| Molecular Weight | 257.93 g/mol |
| Appearance | White to off-white powder |
| Hazard Statements | H315: Causes skin irritation.[1] |
| H319: Causes serious eye irritation.[1] |
Disposal Protocol: A Step-by-Step Approach
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is designed to be followed within a laboratory setting by trained personnel.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure lid.
3. Labeling:
-
The hazardous waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date the waste was first added to the container.
-
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Refer to the Safety Data Sheet (SDS) for specific storage incompatibilities.
5. Professional Disposal:
-
The disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
6. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,4-Bis(trifluoromethyl)phenylboronic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,4-Bis(trifluoromethyl)phenylboronic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Immediate Safety Information
This compound is classified as a substance that causes skin irritation and serious eye irritation[1]. It is harmful if swallowed, in contact with skin, or if inhaled[2]. Always handle this chemical with caution and use the personal protective equipment outlined below.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards. A face shield must be worn over safety glasses, especially when there is a risk of splashing[3]. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection. For prolonged contact, consult the glove manufacturer’s chemical resistance guide[3]. Gloves must be inspected before use and disposed of properly after. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing is recommended and should be kept fully buttoned to maximize skin coverage[3][4]. |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot[3]. |
| Respiratory Protection | Air-Purifying Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if there is a risk of dust or aerosol generation[3][5]. |
Operational Plan: Safe Handling Protocol
Strict adherence to the following step-by-step handling protocol is critical.
-
Engineering Controls : Always handle this compound within a properly functioning chemical fume hood to prevent the dispersion of dust[1][6]. Ensure that eyewash stations and safety showers are in close proximity to the workstation[5].
-
Pre-Handling Check : Before handling, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation.
-
Handling the Chemical : Avoid contact with skin, eyes, and clothing[1]. Do not breathe in dust or vapors[3]. Prevent the formation and accumulation of dust[2].
-
Post-Handling Procedures : Wash hands and any exposed skin thoroughly after handling[1][3]. Do not eat, drink, or smoke in the laboratory area[2].
Emergency Procedures
-
In case of skin contact : Immediately take off all contaminated clothing and wash the affected area with plenty of water. If skin irritation occurs, seek medical attention[1].
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice[1][5][7].
-
If inhaled : Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[1][7].
-
If swallowed : Rinse the mouth and seek medical advice[1][7].
-
Spills : For small spills, use an absorbent material and place it into a sealed, labeled container for disposal. For large spills, evacuate the area and contact emergency services[3].
Disposal Plan
All waste materials must be disposed of in accordance with local, regional, and national regulations.
-
Chemical Waste : Dispose of the chemical and its container in an approved waste disposal plant[2][7]. Do not mix with other waste.
-
Contaminated PPE : Contaminated gloves and clothing should be disposed of as hazardous waste. Contaminated clothing should be washed before reuse[1][2].
Caption: Workflow for Safely Handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
